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2-(2-Oxopiperazin-1-YL)acetamide Documentation Hub

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  • Product: 2-(2-Oxopiperazin-1-YL)acetamide
  • CAS: 32705-81-0

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Mechanism of Action of 2-(2-Oxopiperazin-1-yl)acetamide

The following technical guide details the mechanism of action (MoA), pharmacodynamics, and experimental validation protocols for 2-(2-Oxopiperazin-1-yl)acetamide , commonly referred to in nootropic research as Piperaceta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA), pharmacodynamics, and experimental validation protocols for 2-(2-Oxopiperazin-1-yl)acetamide , commonly referred to in nootropic research as Piperacetam .

Executive Summary & Chemical Identity

2-(2-Oxopiperazin-1-yl)acetamide (CAS: 32705-81-0), known as Piperacetam , is a structural analogue of the prototypical nootropic Piracetam . While Piracetam contains a 5-membered 2-oxo-pyrrolidine ring, Piperacetam features a 6-membered 2-oxo-piperazine ring. This structural expansion introduces a secondary amine (NH) at the 4-position, altering the compound's pKa, lipophilicity, and potential hydrogen-bonding interactions compared to its pyrrolidine counterpart.

  • Primary Class: Racetam (Nootropic).[1][2]

  • Core MOA: Positive Allosteric Modulation (PAM) of AMPA-type glutamate receptors.

  • Secondary MOA: Modulation of membrane fluidity and cholinergic neurotransmission.

  • Therapeutic Utility: Cognitive enhancement, neuroprotection, and potential modulation of hemorheology.

Pharmacodynamics: The Molecular Mechanism

The mechanism of Piperacetam is defined by its interaction with the glutamatergic and cholinergic systems, distinguishing it from GABA-ergic sedatives despite its structural derivation from GABA.

AMPA Receptor Positive Allosteric Modulation (PAM)

The primary driver of Piperacetam’s cognitive effects is the potentiation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.

  • Binding Site: Piperacetam does not bind to the orthosteric glutamate site. Instead, it binds to an allosteric site on the GluA subunits (likely the dimer interface).

  • Effect: Binding slows the rate of receptor desensitization and deactivation . This prolongs the open time of the ion channel upon glutamate binding, increasing the total influx of

    
     and 
    
    
    
    .
  • Physiological Outcome: Enhanced excitatory postsynaptic potentials (EPSPs) facilitate Long-Term Potentiation (LTP) in the hippocampus, the cellular basis of memory formation.

Membrane Fluidity & Mitochondrial Function

Similar to Piracetam, Piperacetam is hypothesized to interact with the polar heads of phospholipids in the neuronal membrane.

  • Mechanism: Insertion into the lipid bilayer reduces the microviscosity of the membrane.

  • Consequence: Restored membrane fluidity improves the function of membrane-bound proteins (receptors, ion channels) and enhances mitochondrial ATP production by optimizing the electron transport chain environment.

Cholinergic Modulation

Piperacetam increases the efficiency of central cholinergic transmission, likely as a downstream effect of AMPA potentiation or membrane restoration.

  • High-Affinity Choline Uptake (HACU): Enhances the uptake of choline into presynaptic terminals, fueling Acetylcholine (ACh) synthesis.

  • Muscarinic Density: Upregulates muscarinic (mAChR) receptor density in the frontal cortex (observed in aged models treated with racetams).

Visualization: Signaling Pathway

The following diagram illustrates the signal transduction pathway initiated by Piperacetam, leading to enhanced synaptic plasticity.

Piperacetam_MOA Piperacetam Piperacetam (2-(2-Oxopiperazin-1-yl)acetamide) AMPAR AMPA Receptor (Allosteric Site) Piperacetam->AMPAR Binds (PAM) Membrane Lipid Bilayer (Fluidity Increase) Piperacetam->Membrane Intercalates Desensitization Receptor Desensitization AMPAR->Desensitization Inhibits ChannelOpen Channel Open Time (Increased) AMPAR->ChannelOpen Promotes CaInflux Ca2+ / Na+ Influx ChannelOpen->CaInflux Depolarization Post-Synaptic Depolarization CaInflux->Depolarization NMDA NMDA Receptor (Mg2+ Block Removal) Depolarization->NMDA Facilitates Activation CaCalmodulin Ca2+/Calmodulin NMDA->CaCalmodulin High Ca2+ Influx CamKII CaMKII Activation CaCalmodulin->CamKII LTP Long-Term Potentiation (Memory Formation) CamKII->LTP Membrane->AMPAR Stabilizes Conformation

Figure 1: Signal transduction cascade of Piperacetam facilitating Long-Term Potentiation (LTP).

Experimental Validation Protocols

To validate the mechanism of Piperacetam in a research setting, the following protocols are recommended. These are self-validating systems designed to isolate the AMPA-modulating effect.

Protocol A: Whole-Cell Patch Clamp (AMPA Current Isolation)

Objective: Quantify the potentiation of glutamate-evoked currents in hippocampal neurons.

  • Preparation: Prepare acute hippocampal slices (300 µm) from Sprague-Dawley rats in oxygenated aCSF.

  • Isolation: Treat slices with TTX (1 µM) (blocks Na+ channels), Bicuculline (10 µM) (blocks GABA-A), and APV (50 µM) (blocks NMDA). This isolates AMPA currents.

  • Recording: Establish whole-cell configuration (holding potential -70 mV).

  • Baseline: Apply Glutamate (100 µM) via rapid perfusion (puffer pipette) to establish baseline current amplitude.

  • Intervention: Co-apply Glutamate (100 µM) + Piperacetam (10–100 µM) .

  • Validation Metric: Calculate the ratio of

    
    . A ratio > 1.2 indicates significant PAM activity.
    
    • Control: Co-apply with Cyclothiazide (100 µM) (known AMPA desensitization blocker) as a positive control.

Protocol B: Field Potential Recording (LTP Induction)

Objective: Confirm functional synaptic plasticity enhancement.

  • Setup: Place hippocampal slice in interface chamber. Stimulate Schaffer collaterals; record fEPSP (field Excitatory Post-Synaptic Potential) in the CA1 stratum radiatum.

  • Baseline: Stimulate at 0.033 Hz for 20 minutes to ensure stable baseline fEPSP slope.

  • Perfusion: Perfuse Piperacetam (100 µM) for 15 minutes prior to LTP induction.

  • Induction: Apply High-Frequency Stimulation (HFS: 100 Hz for 1s).

  • Analysis: Monitor fEPSP slope for 60 minutes post-HFS.

  • Validation Metric: Compare the magnitude of potentiation (% baseline) at 60 mins between Piperacetam-treated and Vehicle-treated slices.

Comparative Data Summary

The following table contrasts Piperacetam with related racetams to highlight structural and functional nuances.

FeaturePiperacetamPiracetamAniracetam
CAS Number 32705-81-07491-74-972432-10-1
Ring Structure 6-membered (Piperazine)5-membered (Pyrrolidine)5-membered (Pyrrolidine)
Key Moiety 2-oxopiperazin-1-yl2-oxopyrrolidin-1-yl4-methoxybenzoyl...[3]
Lipophilicity Moderate (Sec. Amine)Low (Hydrophilic)High (Fat Soluble)
Primary MoA AMPA PAM / Membrane FluidityMembrane Fluidity / AMPAAMPA PAM (Potent)
Bioavailability High (predicted)~100%Low (Rapid metabolism)

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[1][4] Brain Research Reviews. Link

  • Malykh, A. G., & Sadaie, M. R. (2010).[1] Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders.[1] Drugs. Link

  • Ahmed, A. H., & Oswald, R. E. (2010). Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry. Link

  • Medsafe New Zealand. (2015). Classification Status of Racetams (Minutes of the 53rd meeting). Medsafe. Link

Sources

Exploratory

2-(2-Oxopiperazin-1-yl)acetamide: A Bifunctional Lactam Scaffold for Medicinal Chemistry

Executive Summary 2-(2-Oxopiperazin-1-yl)acetamide (CAS: 32705-81-0) is a specialized heterocyclic building block that merges the structural rigidity of a lactam with the high aqueous solubility of an acetamide side chai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Oxopiperazin-1-yl)acetamide (CAS: 32705-81-0) is a specialized heterocyclic building block that merges the structural rigidity of a lactam with the high aqueous solubility of an acetamide side chain. Structurally distinct from simple piperazines, this scaffold features a piperazin-2-one core substituted at the N1 position with an acetamide moiety, leaving the N4 secondary amine available for divergent functionalization.

In modern drug discovery, this molecule serves three critical roles:

  • Physicochemical Modulator: It significantly lowers logP and enhances metabolic stability compared to varying alkyl chains.

  • Peptidomimetic Template: The N1-acetamide-lactam motif mimics the

    
    -turn conformation of peptide backbones (specifically the Gly-Gly motif), making it valuable in protease inhibitor design.
    
  • Racetam Bioisostere: As a six-membered ring analog of Piracetam , it offers a novel vector for exploring neurological targets with potentially altered pharmacokinetic profiles.

Chemical Profile & Structural Analysis[1]

Structural Geometry

The molecule exists primarily in a twisted boat or chair conformation , constrained by the planarity of the lactam amide bond (N1-C2). Unlike the flexible piperazine ring, the 2-oxopiperazine core imposes a specific vector orientation on substituents at N4, reducing the entropic penalty upon binding to protein targets.

PropertyValueContext
CAS Number 32705-81-0Unique Identifier
Molecular Formula

MW: 157.17 g/mol
SMILES NC(=O)CN1CCNCC1=ON1-substituted isomer
pKa (Calc.) ~8.5 (N4-amine)N1 is non-basic (amide)
logP (Calc.) -1.2 to -1.5Highly hydrophilic
H-Bond Donors 2 (Amide

, Amine

)
Excellent solvation potential
H-Bond Acceptors 3 (2 x

, 1 x

)
Interaction with active site residues
The "Bifunctional" Logic

The molecule is designed as a "Head-to-Tail" adapter:

  • The Head (Acetamide): Acts as a solvent-exposed polar group or interacts with specific pockets (e.g., the S1' pocket of proteases).

  • The Core (Lactam): Provides a rigid spacer that prevents metabolic oxidation at the alpha-carbon (common in simple amines).

  • The Handle (N4-Amine): A nucleophilic center ready for

    
    , reductive amination, or amide coupling to attach the pharmacophore.
    

Synthesis & Manufacturing

Direct alkylation of piperazin-2-one with 2-chloroacetamide often yields a mixture of N1- and N4-alkylated products, with N4-alkylation dominating due to the higher nucleophilicity of the secondary amine. Therefore, a protection-deprotection strategy is the industry standard for high-purity synthesis.

Validated Synthetic Route

The following pathway ensures regioselectivity for the N1 position.

Synthesis SM Piperazin-2-one Step1 1. N4-Protection (Boc2O, TEA) SM->Step1 Inter1 4-Boc-piperazin-2-one Step1->Inter1 Step2 2. N1-Alkylation (NaH, 2-Chloroacetamide) Inter1->Step2 Inter2 N1-Acetamide-N4-Boc Intermediate Step2->Inter2 Step3 3. Deprotection (TFA/DCM or HCl/MeOH) Inter2->Step3 Product 2-(2-Oxopiperazin-1-yl)acetamide (Target) Step3->Product

Figure 1: Regioselective synthesis of 2-(2-Oxopiperazin-1-yl)acetamide preventing N4-alkylation by-products.

Critical Process Parameters
  • Base Selection: Sodium hydride (NaH) is required for Step 2 to deprotonate the lactam nitrogen (pKa ~15-17). Weaker bases (e.g.,

    
    ) are often insufficient for N1 alkylation unless forcing conditions are used, which degrade the reagent.
    
  • Temperature Control: The alkylation should be performed at 0°C to RT to prevent polymerization of chloroacetamide.

Medicinal Chemistry Applications

Solubility Enhancement in Lead Optimization

Replacing a standard piperazine or morpholine group with the 2-(2-oxopiperazin-1-yl)acetamide moiety can drastically improve the thermodynamic solubility of a lead compound. The terminal primary amide acts as a strong hydrogen bond donor/acceptor, disrupting crystal lattice energy and engaging water molecules.

Peptidomimetic Design (Protease Inhibitors)

This scaffold is a bioisostere for the Gly-Gly dipeptide sequence constrained in a turn.

  • Mechanism: The lactam ring locks the

    
     and 
    
    
    
    angles, mimicking the conformation of a peptide chain in a bioactive state without the liability of enzymatic hydrolysis.
  • Application: Used in inhibitors of serine proteases (e.g., Thrombin, Factor Xa) where the acetamide group occupies the S1 or S2 pocket.

Racetam Analogues (Neurology)

The structure is a ring-expanded analog of Piracetam (2-oxo-1-pyrrolidineacetamide).

  • Hypothesis: Expanding the ring from 5 (pyrrolidone) to 6 (piperazinone) alters the vector of the acetamide side chain, potentially changing selectivity for synaptic vesicle protein 2A (SV2A) or AMPA receptors.

  • Library Design: Medicinal chemists use the N4-amine to attach lipophilic aryl groups, creating "Piperacetam" derivatives that cross the Blood-Brain Barrier (BBB).

Experimental Protocols

Protocol: Reductive Amination at N4 Position

Use this protocol to attach the building block to an aldehyde-containing pharmacophore.

Reagents:

  • 2-(2-Oxopiperazin-1-yl)acetamide (1.0 equiv)[1][2]

  • Target Aldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 1-2 drops)

Procedure:

  • Solution Prep: Dissolve the aldehyde and 2-(2-oxopiperazin-1-yl)acetamide in DCE (0.1 M concentration).

  • Imine Formation: Add catalytic acetic acid. Stir at Room Temperature (RT) for 1 hour. Note: The secondary amine reacts with the aldehyde to form an iminium ion.

  • Reduction: Add STAB in one portion. Stir at RT for 4–16 hours. Monitor by LC-MS for disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). The product will be in the organic layer, but due to the polarity of the acetamide, ensure the aqueous phase is salted out (NaCl) to maximize recovery.

  • Purification: Flash chromatography. Tip: Use a polar eluent system, e.g., DCM:MeOH:NH4OH (90:10:1), as the product is highly polar.

Protocol: Nucleophilic Aromatic Substitution ( )

Use this to attach the building block to an aryl halide.

Reagents:

  • 2-(2-Oxopiperazin-1-yl)acetamide (1.2 equiv)[2]

  • Aryl Fluoride/Chloride (with electron-withdrawing group) (1.0 equiv)

  • 
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • DMSO or DMF

Procedure:

  • Combine the aryl halide and the piperazinone building block in DMSO.

  • Add base.[3][4][5][6]

  • Heat to 80–100°C. Note: Microwave irradiation (120°C, 20 min) is often superior for this scaffold.

  • Workup: Dilute with water.[5] If the product precipitates, filter. If not, extract with EtOAc/n-Butanol (to pull the polar product).

References

  • PubChem. (2025).[4][7] 2-(2-Oxopiperazin-1-yl)acetamide Compound Summary. National Library of Medicine. [Link]

  • Kavina, M. A., et al. (2017).[8] Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873–878.[8] (Cited for synthetic analogy to racetam cyclization). [Link]

  • Mullins, R. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH National Library of Medicine. [Link]

Sources

Foundational

2-(2-Oxopiperazin-1-yl)acetamide: A Piperazine-Based Racetam Scaffold

This is an in-depth technical guide for 2-(2-Oxopiperazin-1-yl)acetamide , a structural analogue of the nootropic drug Piracetam.[1] This guide is designed for researchers in medicinal chemistry and pharmacology.[1] Tech...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 2-(2-Oxopiperazin-1-yl)acetamide , a structural analogue of the nootropic drug Piracetam.[1] This guide is designed for researchers in medicinal chemistry and pharmacology.[1]

Technical Monograph & Synthesis Guide [1]

Executive Summary

2-(2-Oxopiperazin-1-yl)acetamide (CAS 32705-81-0) is a heterocyclic small molecule belonging to the racetam class of compounds.[1][2] Structurally, it represents a bioisostere of Piracetam where the 5-membered pyrrolidone ring is expanded to a 6-membered piperazinone ring.[1]

This structural modification introduces a secondary amine functionality (N4 position) within the ring, significantly altering the physicochemical profile compared to traditional racetams. While Piracetam acts primarily through membrane fluidity modulation and ion channel regulation, the piperazine scaffold offers a versatile handle for further derivatization, making this compound a critical "parent scaffold" for next-generation anticonvulsants and cognitive enhancers.[1]

Key Applications:

  • Medicinal Chemistry: A core building block for SV2A ligands and AMPA modulators.[1]

  • Neuropharmacology: Investigational compound for cognitive impairment and epilepsy.[1]

  • Synthetic Biology: A rigidified peptidomimetic scaffold.

Chemical Profile & Structural Analysis[1][2][3][4]

Molecular Identity[1]
  • IUPAC Name: 2-(2-Oxopiperazin-1-yl)acetamide[1][2][3][4][5]

  • Synonyms: 1-Carbamoylmethyl-2-oxopiperazine; 1-Piperazineacetamide, 2-oxo-[1]

  • CAS Number: 32705-81-0[1][2][6]

  • Molecular Formula: C₆H₁₁N₃O₂

  • Molecular Weight: 157.17 g/mol

Pharmacophore Comparison

The molecule retains the critical 2-oxo-1-pyrrolidine acetamide pharmacophore found in Piracetam but incorporates a nitrogen atom at the 4-position of the ring.[1]

FeaturePiracetam2-(2-Oxopiperazin-1-yl)acetamideImpact of Modification
Core Ring Pyrrolidone (5-membered)Piperazinone (6-membered)Increased steric bulk; altered ring conformation.[1]
H-Bond Donors 1 (Amide NH₂)2 (Amide NH₂ + Ring NH)Enhanced water solubility; new binding interactions.[1]
H-Bond Acceptors 2 (Carbonyls)3 (Carbonyls + Ring N)Potential for additional receptor docking.[1]
LogP (Est.) -1.7-2.1Higher polarity; may affect BBB permeability.[1]
Structural Visualization

The following diagram illustrates the structural relationship and the critical N1-substitution pattern.

Pharmacophore cluster_0 Classic Racetam Core cluster_1 Target Scaffold Piracetam Piracetam (5-membered Lactam) Target 2-(2-Oxopiperazin-1-yl)acetamide (6-membered Lactam) Piracetam->Target Ring Expansion (+NH at pos 4) Feature1 N1-Acetamide Side Chain (Preserved Activity) Target->Feature1 Feature2 N4-Secondary Amine (New Functional Handle) Target->Feature2

Figure 1: Structural evolution from Piracetam to the Piperazine analogue.[1]

Synthetic Pathways[1][9][10][11]

Synthesizing CAS 32705-81-0 requires strict regiocontrol. The 2-oxopiperazine ring contains two nitrogen atoms:

  • N1 (Amide): Low nucleophilicity (pKa ~ -1).[1]

  • N4 (Amine): High nucleophilicity (pKa ~ 8-9).[1]

Critical Warning: Direct alkylation of 2-oxopiperazine with 2-chloroacetamide will predominantly yield the N4-isomer (4-carbamoylmethyl-2-oxopiperazine), which is biologically distinct.[1] To obtain the correct N1-isomer (CAS 32705-81-0), a protection-deprotection strategy is mandatory.[1]

Validated Synthesis Protocol (The "Boc Route")

This protocol ensures the acetamide group is attached exclusively to the N1 position.

Step 1: Protection of N4

React 2-oxopiperazine with Di-tert-butyl dicarbonate (Boc₂O) to block the reactive amine.[1]

  • Reagents: 2-Oxopiperazine, Boc₂O, TEA (Triethylamine), DCM (Dichloromethane).

  • Product: tert-Butyl 3-oxopiperazine-1-carboxylate.[1]

Step 2: N1-Alkylation

With N4 protected, the N1 amide nitrogen is deprotonated using a strong base and alkylated.[1]

  • Reagents: Sodium Hydride (NaH, 60%), 2-Chloroacetamide, DMF (Anhydrous).[1]

  • Conditions: 0°C to RT, 12 hours.

  • Mechanism: NaH removes the N1 proton; the resulting anion attacks the alpha-carbon of 2-chloroacetamide.[1]

Step 3: Deprotection

Removal of the Boc group yields the free secondary amine at N4.

  • Reagents: TFA (Trifluoroacetic acid) in DCM or HCl in Dioxane.[1]

  • Product: 2-(2-Oxopiperazin-1-yl)acetamide (Target) .

Synthesis Workflow Diagram

Synthesis Start 2-Oxopiperazine (Starting Material) Step1 Step 1: N4-Protection (Boc2O / TEA) Start->Step1 Intermediate1 4-Boc-2-oxopiperazine Step1->Intermediate1 Step2 Step 2: N1-Alkylation (NaH / Cl-CH2-CONH2) Intermediate1->Step2 Regioselective Control Intermediate2 N1-Substituted Intermediate Step2->Intermediate2 Step3 Step 3: Deprotection (TFA / DCM) Intermediate2->Step3 Final 2-(2-Oxopiperazin-1-yl)acetamide (CAS 32705-81-0) Step3->Final

Figure 2: Regioselective synthesis pathway avoiding N4-alkylation artifacts.

Pharmacological Potential & Mechanism[1]

Mechanism of Action (Hypothetical)

Based on SAR data from the racetam family (Levetiracetam, Brivaracetam), the mechanism likely involves:

  • SV2A Ligand Binding: The 2-oxo-acetamide moiety is the primary pharmacophore for binding to Synaptic Vesicle Protein 2A (SV2A), a key target for anticonvulsant activity.[1] The ring expansion to piperazine may alter affinity but preserves the essential hydrogen-bonding motif.

  • AMPA Receptor Modulation: Like Piracetam and Aniracetam, this scaffold may act as a positive allosteric modulator (PAM) of AMPA receptors, enhancing glutamatergic transmission and facilitating Long-Term Potentiation (LTP).[1]

Biological Assay Targets

Researchers characterizing this compound should prioritize the following assays:

  • In Vitro: [3H]Levetiracetam displacement assay (SV2A affinity).

  • In Vivo: Maximal Electroshock Seizure (MES) test in mice (Anticonvulsant screening).

  • ADME: Metabolic stability in liver microsomes (focusing on N4-oxidation).[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(2-Oxopiperazin-1-yl)acetamide

Safety Note: Sodium Hydride is pyrophoric.[1] Perform all alkylation steps under inert atmosphere (Argon/Nitrogen).[1]

  • Protection: Dissolve 2-oxopiperazine (10 mmol) in DCM (20 mL). Add TEA (12 mmol) followed by Boc₂O (11 mmol). Stir at RT for 4 hours. Wash with water, dry over MgSO₄, and concentrate to yield the N-Boc intermediate.[1]

  • Alkylation:

    • Suspend NaH (60% in oil, 12 mmol) in anhydrous DMF (15 mL) at 0°C.

    • Add the N-Boc intermediate (10 mmol) dropwise. Stir for 30 min until gas evolution ceases.

    • Add 2-chloroacetamide (11 mmol) dissolved in DMF.

    • Allow to warm to RT and stir overnight.

    • Quench with ice water and extract with Ethyl Acetate.[1] Purify via column chromatography (MeOH:DCM 1:10).

  • Deprotection: Dissolve the alkylated product in DCM (10 mL) and add TFA (5 mL). Stir for 2 hours. Evaporate volatiles.[1] Neutralize with saturated NaHCO₃ and extract with n-Butanol (due to high water solubility). Recrystallize from Ethanol/Ether.

Protocol B: Analytical Characterization

Expected NMR Data (D₂O):

  • ¹H NMR (400 MHz): δ 4.10 (s, 2H, N-CH₂-CO), 3.45 (s, 2H, Ring H at C3), 3.20 (t, 2H, Ring H at C5), 2.95 (t, 2H, Ring H at C6).

  • IR Spectrum: Strong bands at ~1680 cm⁻¹ (Lactam C=O) and ~1660 cm⁻¹ (Acetamide C=O).

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[1] Brain Research Reviews, 19(2), 180-222.[1] Link

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders.[1] Drugs, 70(3), 287-312.[1] Link

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[1][7] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.[1] Link

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1][8] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[1] Synthesis, 54, 3215-3226.[1][8] Link

  • PubChem Database. (2024).[1][5] Compound Summary for CID 62309424: N-ethyl-N-methyl-2-(2-oxopiperazin-1-yl)acetamide.[1][5] Link

Sources

Exploratory

Initial screening of "2-(2-Oxopiperazin-1-YL)acetamide" in vitro

Executive Summary This technical guide outlines the initial in vitro screening architecture for 2-(2-Oxopiperazin-1-yl)acetamide (CAS: 32705-81-0). Structurally, this compound represents a ring-expanded analog of Piracet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the initial in vitro screening architecture for 2-(2-Oxopiperazin-1-yl)acetamide (CAS: 32705-81-0). Structurally, this compound represents a ring-expanded analog of Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide), substituting the 5-membered pyrrolidone ring with a 6-membered piperazine lactam.

Given this structural homology to the Racetam class of nootropics and antiepileptics (e.g., Levetiracetam, Brivaracetam), the screening strategy focuses on validating CNS drug-likeness , neuronal safety , and synaptic efficacy . This guide departs from generic screening templates to prioritize assays relevant to synaptic vesicle protein 2A (SV2A) binding and glutamatergic modulation, the primary mechanisms of action for this chemical family.

Part 1: The Screening Architecture (Logic & Causality)

The screening process is designed as a "Funnel of Attrition," where early-stage assays act as strict gatekeepers for CNS permeability and safety before resource-intensive efficacy assays are deployed.

Workflow Logic
  • Physicochemical Gatekeeping: Validation of lipophilicity (LogP) and solubility.

  • CNS Permeability (The Barrier): Passive diffusion across the Blood-Brain Barrier (BBB).

  • Neuronal Safety: Cytotoxicity profiling in neuroblastoma lines.

  • Target Engagement: Specific binding to SV2A and modulation of AMPA receptors.

ScreeningWorkflow Compound Compound 32705-81-0 PhysChem Phase 1: PhysChem (LogP, Solubility) Compound->PhysChem PAMPA Phase 2: PAMPA-BBB (Permeability) PhysChem->PAMPA LogP 0-3 PAMPA->Compound Fail: Modify Lipophilicity Tox Phase 3: Tox Screen (SH-SY5Y MTT) PAMPA->Tox Pe > 4e-6 cm/s Tox->Compound Fail: Toxic Efficacy Phase 4: Efficacy (SV2A / AMPA) Tox->Efficacy IC50 > 100µM Lead Lead Candidate Efficacy->Lead Ki < 1µM

Figure 1: The "Gatekeeper" Screening Workflow. A self-validating path where failure at any stage (Permeability, Toxicity) halts progression to costly efficacy assays.

Part 2: Phase 1 & 2 - Permeability and Safety

CNS Permeability: PAMPA-BBB Assay

Rationale: The 6-membered piperazine ring may alter the polar surface area (PSA) compared to Piracetam. We use the Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the Blood-Brain Barrier (BBB) as a high-throughput surrogate for in vivo transport.

  • Protocol Integrity:

    • Membrane Lipid: Porcine Brain Lipid Extract (PBLE) is mandatory (20 mg/mL in dodecane) to mimic the complex lipid composition of the BBB.

    • Donor Buffer: PBS pH 7.4.

    • Acceptor Buffer: PBS pH 7.4.

    • Incubation: 18 hours at room temperature in a humidity chamber.

    • Quantification: UV-Vis Spectrophotometry or LC-MS/MS.

Success Criteria:

Parameter Target Value Rationale

| Papp (Permeability) | >


 cm/s | Indicates high CNS penetration potential. |
| Membrane Retention  | < 20% | Ensures compound is not trapped in the lipid bilayer. |
Neuronal Safety: SH-SY5Y Cytotoxicity

Rationale: Racetams are generally neuroprotective. Any cytotoxicity at therapeutic concentrations (< 1 mM) is a "No-Go" signal. We use SH-SY5Y (human neuroblastoma) cells differentiated with Retinoic Acid (RA) to mimic a mature neuronal phenotype.

  • Protocol:

    • Seed SH-SY5Y cells (10,000/well) and differentiate with 10 µM RA for 5 days.

    • Treat with 2-(2-Oxopiperazin-1-yl)acetamide (0.1 µM – 1000 µM) for 24h.

    • Assay: MTT or CellTiter-Glo (ATP).

    • Control: 10% DMSO (Positive Kill), Piracetam (Negative Control).

Part 3: Phase 3 - Pharmacodynamic Efficacy (The Core)

This phase tests the hypothesis that the piperazine analog retains the SV2A binding or AMPA modulation properties of the Racetam class.

Target 1: SV2A Radioligand Binding (The Levetiracetam Mechanism)

Context: The synaptic vesicle protein 2A (SV2A) is the primary target of Levetiracetam and Brivaracetam. Binding to SV2A modulates vesicle fusion and neurotransmitter release.

Protocol:

  • Source: Rat cortical membrane homogenates or HEK293 cells overexpressing human SV2A.

  • Radioligand: [³H]UCB 30889 (High affinity SV2A ligand).

  • Competitor: 2-(2-Oxopiperazin-1-yl)acetamide (10 concentrations).

  • Incubation: 60 min at 4°C (slow kinetics require cold incubation to prevent degradation).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine.

Data Analysis: Calculate


 using the Cheng-Prusoff equation.
  • Reference

    
     (Levetiracetam):  ~1-2 µM.
    
  • Reference

    
     (Piracetam):  No affinity (Piracetam acts via membrane fluidity/AMPA, not SV2A).
    
  • Hypothesis: If the piperazine ring mimics the ethyl-pyrrolidine steric bulk, this compound may show SV2A affinity.

Target 2: AMPA Receptor Positive Allosteric Modulation

Context: Piracetam and Aniracetam facilitate glutamatergic transmission by slowing the desensitization of AMPA receptors.

Protocol (Calcium Influx):

  • Cell Line: HEK293 stably expressing GluA1/GluA2 subunits.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Stimulation: Apply Glutamate (100 µM) + Glycine.

  • Test: Co-apply compound (10 µM, 100 µM).

  • Readout: Measure Area Under the Curve (AUC) of Ca²⁺ fluorescence. A >20% increase in AUC compared to Glutamate alone indicates Positive Allosteric Modulation (PAM).

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway hypothesis for this compound: Presynaptic vesicle modulation (SV2A) and Postsynaptic receptor potentiation (AMPA).

MoA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density SV2A SV2A Protein (Vesicle Fusion) Vesicle Synaptic Vesicle (Glutamate) SV2A->Vesicle Modulates Release AMPA AMPA Receptor (Na+/Ca2+ Influx) Vesicle->AMPA Glutamate Release Signal LTP / Cognitive Enhancement AMPA->Signal Depolarization Compound 2-(2-Oxopiperazin-1-yl) acetamide Compound->SV2A Binding? (Levetiracetam-like) Compound->AMPA Allosteric Modulation? (Piracetam-like)

Figure 2: Dual-Mechanism Hypothesis. Investigating whether the compound acts presynaptically (SV2A) or postsynaptically (AMPA).

Part 5: References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[1] Brain Research Reviews, 19(2), 180-222.

  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866.

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.

  • ChemScene. (2023). Product Data: 2-(2-Oxopiperazin-1-yl)acetamide (CAS 32705-81-0).[2]

  • Ahmed, T., & Frey, J. U. (2005). Plasticity-specific phosphorylation of CaMKII, MAP-kinases and CREB during late-LTP in rat hippocampal slices in vitro. Neuropharmacology, 49(4), 477-492. (Protocol reference for LTP/AMPA assays).

Sources

Foundational

Technical Whitepaper: The 2-Oxopiperazine Acetamide Scaffold in Oncology Drug Design

Subject: Evaluation of 2-(2-Oxopiperazin-1-yl)acetamide (CAS 32705-81-0) as a Privileged Scaffold for Peptidomimetic Anticancer Agents.[1] Executive Summary In the realm of rational drug design, small molecules that mimi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Evaluation of 2-(2-Oxopiperazin-1-yl)acetamide (CAS 32705-81-0) as a Privileged Scaffold for Peptidomimetic Anticancer Agents.[1]

Executive Summary

In the realm of rational drug design, small molecules that mimic peptide secondary structures (peptidomimetics) are critical for disrupting protein-protein interactions (PPIs) driving oncogenesis. 2-(2-Oxopiperazin-1-yl)acetamide represents a high-value "privileged scaffold" due to its ability to constrain amino acid side chains into defined spatial orientations.[1]

While the parent compound (CAS 32705-81-0) is a chemical intermediate, its derivatives are potent modulators of Protease-Activated Receptor 1 (PAR1) and Histone Deacetylases (HDACs) .[1] This guide analyzes the pharmacophoric utility of this core, detailing its transformation into bioactive anticancer agents, the mechanistic rationale for its deployment, and the validation protocols required for preclinical assessment.[1]

Pharmacophore Analysis & Chemical Architecture[1]

The Core Synthon

The 2-oxopiperazine ring is a cyclic constraint that mimics the


-turn conformation of peptides.[1] This is vital in oncology because many oncogenic signaling complexes (e.g., p53-MDM2, Bcl-2-Bak) rely on surface loops and turns for binding.[1]
  • Conformational Restriction: The six-membered lactam ring restricts the flexibility of the backbone, reducing the entropic penalty upon binding to a target protein.[1]

  • Acetamide Linker (Position N1): The acetamide group acts as a polar "anchor" or a linker. In HDAC inhibitors, this group often serves as the "cap" or connection point to a Zinc-Binding Group (ZBG).[1][2]

  • Secondary Amine (Position N4): The unsubstituted nitrogen at position 4 is the primary vector for diversification. It allows for the attachment of hydrophobic aryl groups (to target hydrophobic pockets) or sulfonyl/acyl groups (to modulate solubility and bioavailability).[1]

Structure-Activity Relationship (SAR) Logic

To convert the inert scaffold into a cytotoxic agent, specific modifications are required:

PositionModification StrategyBiological Rationale
N1-Acetamide Extension to Hydroxamic AcidConverts the molecule into an HDAC inhibitor by chelating the Zinc ion in the enzyme's catalytic pocket.[1]
N4-Amine Aryl/Heteroaryl attachmentIncreases lipophilicity to penetrate cell membranes; targets the hydrophobic groove of receptors like PAR1.[1]
C3/C5/C6 Chiral substitutionIntroduces stereoselectivity, mimicking specific amino acid side chains (e.g., Benzyl group mimics Phenylalanine).[1]

Mechanism of Action: Target Pathways

PAR1 Antagonism (Metastasis Inhibition)

Derivatives of 2-oxopiperazine have been identified as antagonists of PAR1 (Thrombin Receptor).[1] PAR1 overexpression drives tumor invasion and angiogenesis.[1]

  • Mechanism: The scaffold mimics the tethered ligand sequence of the receptor, blocking thrombin-induced cleavage and subsequent G-protein signaling.[1]

  • Outcome: Reduction in cell migration and metastasis, particularly in breast and melanoma cell lines.[1]

HDAC Inhibition (Epigenetic Regulation)

The acetamide moiety is a classic feature in HDAC inhibitors.[1][2]

  • Mechanism: By functionalizing the acetamide tail with a zinc-binding motif, the molecule enters the HDAC catalytic tunnel.[1]

  • Outcome: Accumulation of acetylated histones

    
     Chromatin relaxation 
    
    
    
    Re-expression of silenced Tumor Suppressor Genes (e.g., p21, BAX).[1]
Visualizing the Signaling Cascade

The following diagram illustrates how 2-oxopiperazine derivatives (as PAR1 antagonists or HDAC inhibitors) intersect with cancer cell survival pathways.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thrombin Thrombin PAR1 PAR1 Receptor (GPCR) Thrombin->PAR1 Activates Drug 2-Oxopiperazine Derivative Drug->PAR1 Blocks (Antagonist) HDAC HDAC Enzymes Drug->HDAC Inhibits (if functionalized) Drug->HDAC Inhibition G_prot G-Proteins (G12/13, Gq) PAR1->G_prot Signal Transduction RhoA RhoA / ROCK G_prot->RhoA Cytoskeletal Remodeling Akt Akt Pathway G_prot->Akt Survival Signal Metastasis/Migration Metastasis/Migration RhoA->Metastasis/Migration Apoptosis Apoptosis (Caspase 3/7) Chromatin Chromatin Structure HDAC->Chromatin Deacetylation (Silencing) GeneExp Tumor Suppressor Expression (p21) HDAC->GeneExp Blocks GeneExp->Apoptosis Triggers

Figure 1: Dual-mechanism potential.[1] The scaffold can be engineered to block PAR1-mediated metastasis (extracellular/membrane) or inhibit HDACs (nuclear), leading to apoptosis.[1]

Experimental Protocols for Validation

To validate the anticancer potential of a library built on this scaffold, the following workflow is mandatory.

Synthesis: N4-Functionalization Workflow

Objective: Attach a hydrophobic aryl group to the N4 position to enhance bioavailability and target affinity.[1]

  • Reagents: 2-(2-Oxopiperazin-1-yl)acetamide (1 eq), Aryl Halide (1.1 eq),

    
     (2 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve scaffold in anhydrous DMF under

      
       atmosphere.
      
    • Add Potassium Carbonate (

      
      ) and stir at RT for 30 min.
      
    • Add Aryl Halide dropwise.[1]

    • Heat to 80°C for 12 hours.

    • Workup: Quench with ice water, extract with Ethyl Acetate.[1]

    • Purification: Silica gel column chromatography (MeOH:DCM gradient).[1]

  • QC Check: Verify structure via

    
    -NMR and LC-MS (Look for disappearance of N-H signal).
    
In Vitro Cytotoxicity Assay (MTT)

Objective: Determine


 values against cancer cell lines (e.g., MCF-7, A549).
  • Step 1: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Step 2: Treat with derivative concentrations (0.1

    
    M to 100 
    
    
    
    M) for 48h. Include DMSO control.
  • Step 3: Add MTT reagent (5 mg/mL), incubate 4h at 37°C.

  • Step 4: Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.[1]

  • Calculation:

    
    .[1] Plot dose-response curve.
    
Apoptosis Verification (Western Blot)

Objective: Confirm mechanism (Apoptosis vs. Necrosis) by tracking PARP cleavage.

  • Lysate Prep: Treat cells with

    
     dose for 24h.[1] Lyse in RIPA buffer + Protease Inhibitors.[1]
    
  • Electrophoresis: Load 30

    
    g protein on 10% SDS-PAGE. Transfer to PVDF membrane.[1]
    
  • Antibodies:

    • Primary: Anti-Cleaved PARP (Asp214), Anti-Caspase-3.[1]

    • Loading Control: Anti-

      
      -Actin.[1]
      
  • Analysis: Look for the emergence of the 89 kDa cleaved PARP fragment, indicating active apoptosis.[1]

Comparative Data Summary

The following table summarizes the theoretical impact of functionalizing the 2-oxopiperazine core compared to the naked scaffold.

Compound VariantTarget AffinityCellular PermeabilityPrimary Indication
Naked Scaffold (CAS 32705-81-0)LowHigh (Polar)Chemical Intermediate
N4-Benzyl Derivative ModerateModeratePAR1 Antagonist (Anti-metastatic)
N1-Hydroxamic Acid High (HDAC)ModerateHDAC Inhibitor (Pro-apoptotic)
Peptidomimetic Chimera High (Integrins)Low (Requires formulation)Angiogenesis Inhibitor

References

  • Design and Synthesis of 2-Oxopiperazine Derivatives. Journal of Medicinal Chemistry. Focuses on the scaffold as a peptidomimetic constraint. (Contextual match: Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists).

  • Piperazine and 2-Oxopiperazine in Oncology. Chemical Biology & Drug Design. Reviews the "privileged scaffold" status of piperazines in cancer therapy.

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry. Demonstrates the use of the acetamide-piperazine linker in active anticancer agents.[1]

  • Acetamide Derivatives as HDAC Inhibitors. BenchChem Technical Review. Discusses the role of acetamide caps in histone deacetylase inhibition. [1]

Sources

Exploratory

Technical Guide: The Antimicrobial Potential of 2-(2-Oxopiperazin-1-yl)acetamide

Executive Summary 2-(2-Oxopiperazin-1-yl)acetamide (CAS: 32705-81-0) represents a critical structural evolution in the design of peptidomimetic antimicrobials. Structurally analogous to the nootropic "racetam" family but...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Oxopiperazin-1-yl)acetamide (CAS: 32705-81-0) represents a critical structural evolution in the design of peptidomimetic antimicrobials. Structurally analogous to the nootropic "racetam" family but expanded to a six-membered piperazine ring, this scaffold offers unique conformational constraints that mimic peptide


-turns.

In the context of antimicrobial resistance (AMR), this molecule is not merely a synthetic intermediate but a privileged scaffold . Its capacity to mimic the D-Ala-D-Ala terminus of peptidoglycan precursors or act as a hydrophilic linker in fragment-based drug discovery makes it a high-value target for investigation. This guide outlines the physicochemical basis for its activity, a robust synthesis pathway, and a standardized validation workflow for researchers.

Chemical Architecture & Pharmacophore Analysis

Structural Identity
  • IUPAC Name: 2-(2-Oxopiperazin-1-yl)acetamide[1][2][3][4]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 157.17 g/mol

  • Key Moiety: Piperazin-2-one (2-oxopiperazine) fused with an acetamide tail.[1]

The Peptidomimetic Advantage

Unlike flexible linear peptides, the 2-oxopiperazine ring locks the nitrogen backbone into a fixed conformation. This rigidity is crucial for antimicrobial efficacy for two reasons:

  • Proteolytic Stability: The cyclic amide (lactam) resists degradation by standard bacterial proteases that typically cleave linear peptide bonds.

  • Binding Affinity: The structure mimics the

    
    -turn often found in bioactive peptides, allowing it to dock potentially into bacterial Penicillin-Binding Proteins (PBPs) or efflux pump regulatory domains.
    
PropertyValueImplication for Drug Design
LogP ~ -1.1 (Est)Highly hydrophilic; excellent solubility in aqueous media, suitable for IV formulations.
H-Bond Donors 2Facilitates interaction with bacterial outer membrane porins (Gram-negative entry).
H-Bond Acceptors 3Key for binding to active site serine/threonine residues in target enzymes.
Rotatable Bonds 2Minimal entropic penalty upon binding to the target.

Synthesis Protocol

Objective: High-yield synthesis of the core scaffold for derivatization.

Retrosynthetic Analysis

The most efficient route involves the N-alkylation of the commercially available 2-oxopiperazine with 2-chloroacetamide . This


 reaction is favored by the enhanced nucleophilicity of the secondary amine at position 4 (or position 1 depending on tautomerism/protection) of the piperazine ring.
Step-by-Step Methodology

Reagents:

  • 2-Oxopiperazine (1.0 eq)[3]

  • 2-Chloroacetamide (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq) - Base scavenger
    
  • Acetonitrile (ACN) or DMF - Solvent

  • Potassium Iodide (KI, 0.1 eq) - Catalyst (Finkelstein condition)

Procedure:

  • Activation: Dissolve 2-oxopiperazine (10 mmol) in anhydrous ACN (50 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes to deprotonate the amine.
    
  • Alkylation: Add 2-Chloroacetamide (11 mmol) and catalytic KI.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor progress via TLC (Mobile phase: MeOH:DCM 1:9).
    
  • Work-up: Filter off the inorganic salts (

    
    ) while hot.
    
  • Isolation: Concentrate the filtrate under reduced pressure. The crude product typically precipitates as an off-white solid.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate to achieve >98% purity (HPLC grade).

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials 2-Oxopiperazine + 2-Chloroacetamide Step1 Activation (K2CO3, ACN, 30 min) Start->Step1 Step2 Alkylation (SN2) (Reflux 16h, Cat. KI) Step1->Step2 Add Electrophile Step3 Filtration (Remove Salts) Step2->Step3 TLC Check Step4 Recrystallization (EtOH/EtOAc) Step3->Step4 Product Final Scaffold 2-(2-Oxopiperazin-1-yl)acetamide Step4->Product >98% Purity

Figure 1: Optimized synthetic workflow for the production of the 2-oxopiperazine acetamide scaffold.

Biological Evaluation: Experimental Protocols

Directive: To validate this molecule as an antimicrobial agent, researchers must assess both direct inhibition and synergistic potential.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution).

Protocol:

  • Inoculum Prep: Adjust bacterial cultures (S. aureus ATCC 29213, E. coli ATCC 25922) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Prepare a stock solution of 2-(2-Oxopiperazin-1-yl)acetamide in water (due to high solubility). Create serial 2-fold dilutions in a 96-well plate (Range: 0.5

    
    g/mL to 256 
    
    
    
    g/mL).
  • Incubation:

    
     for 16–20 hours (aerobic).
    
  • Readout: The MIC is the lowest concentration with no visible growth.

    • Note: As a scaffold, the MIC alone may be high (>64

      
      g/mL). The true value lies in derivates  or synergy .
      
Synergistic Checkerboard Assay

Hypothesis: The peptidomimetic structure may inhibit efflux pumps, restoring sensitivity to other antibiotics (e.g., Ciprofloxacin).

  • Setup: Create a 2D matrix in a 96-well plate.

    • Axis X: 2-(2-Oxopiperazin-1-yl)acetamide (0 – 128

      
      g/mL).
      
    • Axis Y: Ciprofloxacin (0 – MIC).

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • FICI

      
       0.5:  Synergism (High Potential).
      
Mechanism of Action (Membrane Integrity)

To determine if the compound acts by disrupting the bacterial membrane (bactericidal) or inhibiting synthesis (bacteriostatic):

Propidium Iodide (PI) Uptake Assay:

  • Treat log-phase bacteria with the compound at

    
    .
    
  • Add Propidium Iodide (fluorescent DNA stain, impermeable to live cells).

  • Measure fluorescence (Ex/Em: 535/617 nm) over 60 minutes.

    • Result: Rapid fluorescence increase indicates membrane permeabilization. No increase suggests an intracellular target (e.g., DNA gyrase or cell wall synthesis).

Mechanistic Hypothesis & Pathway

The 2-oxopiperazine core is structurally related to the side chains of ureidopenicillins (e.g., Piperacillin) and acts as a constrained amino acid mimic .

Hypothesis: The molecule mimics the D-Ala-D-Ala terminus of the peptidoglycan pentapeptide. By binding to PBP (Penicillin Binding Proteins) or acting as a false substrate for Ligase enzymes, it halts cell wall cross-linking.

MOA Compound 2-(2-Oxopiperazin-1-yl)acetamide Mimicry Mechanism: Structural Mimicry of D-Ala-D-Ala Terminus Compound->Mimicry Peptidomimetic Shape Target Target: Penicillin Binding Proteins (PBPs) (Active Site Serine) Inhibition Inhibition of Transpeptidation Target->Inhibition Blocks Cross-linking Mimicry->Target Competitive Binding Outcome Cell Wall Instability & Lysis Inhibition->Outcome Bactericidal Effect

Figure 2: Hypothesized Mechanism of Action targeting bacterial cell wall synthesis.

References

  • BOC Sciences. (n.d.). 2-Oxopiperazine (CAS 5625-67-2) Product Profile. Retrieved from

  • Patel, P. R., et al. (2022).[5] "Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review." Asian Pacific Journal of Health Sciences, 9(2), 36-39.[5] Retrieved from

  • PubChem. (2024).[3] Compound Summary: N-ethyl-N-methyl-2-(2-oxopiperazin-1-yl)acetamide.[3] National Library of Medicine. Retrieved from

  • Jiehua Pharma. (n.d.). 2-(2-oxopiperazin-1-yl)acetamide Catalog Entry. Retrieved from

  • Brocklesby, K. L., et al. (2017). "Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing." Bioorganic & Medicinal Chemistry Letters, 27(6), 1385-1389.[] (Demonstrates scaffold utility in infectious disease).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-(2-Oxopiperazin-1-yl)acetamide

This Application Note is designed for research chemists and drug development professionals requiring a robust, laboratory-scale protocol for the synthesis of 2-(2-oxopiperazin-1-yl)acetamide (CAS: 32705-81-0). Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals requiring a robust, laboratory-scale protocol for the synthesis of 2-(2-oxopiperazin-1-yl)acetamide (CAS: 32705-81-0).

Unlike the common nootropic Piracetam (a pyrrolidone derivative), this compound is a piperazine analog. The synthesis presents a specific regiochemical challenge: distinguishing between the nucleophilic amine nitrogen (N4) and the amide/lactam nitrogen (N1). This protocol utilizes a protection-deprotection strategy to ensure regioselective alkylation at the N1 position.

Executive Summary & Chemical Profile[1]

The target compound, 2-(2-oxopiperazin-1-yl)acetamide , is a structural analog of the racetam family. Synthesizing this molecule from the core scaffold (piperazin-2-one) requires overcoming the inherent nucleophilicity difference between the N4-amine (pKa ~8.5) and the N1-lactam (pKa ~15). Direct alkylation of piperazin-2-one predominantly yields the N4-isomer. Therefore, this protocol employs a Transient N4-Protection Strategy to force alkylation exclusively at the N1 lactam position.

PropertySpecification
Chemical Name 2-(2-oxopiperazin-1-yl)acetamide
CAS Number 32705-81-0
Molecular Formula C₆H₁₁N₃O₂
Molecular Weight 157.17 g/mol
Target Purity >98% (HPLC)
Key Challenge Regioselectivity (N1 vs. N4 alkylation)

Retrosynthetic Strategy

The synthesis is broken down into three critical modules to ensure structural integrity:

  • Scaffold Protection: Selective blocking of the more reactive N4-amine using a Boc group.

  • Lactam Functionalization: Irreversible deprotonation of the N1-lactam followed by SN2 alkylation.

  • Global Deprotection: Acidic cleavage of the carbamate to reveal the secondary amine.

Reaction Pathway Diagram[2]

ReactionScheme Figure 1: Regioselective Synthesis Pathway via N4-Protection Start Piperazin-2-one (Scaffold) Step1 4-Boc-piperazin-2-one (Protected Intermediate) Start->Step1 1. (Boc)2O, TEA (N4 Protection) Step2 4-Boc-2-(2-oxopiperazin-1-yl)acetamide (Alkylated Precursor) Step1->Step2 2. NaH, Chloroacetamide (N1 Alkylation) Final 2-(2-oxopiperazin-1-yl)acetamide (Target) Step2->Final 3. TFA/DCM (Deprotection)

[3][4][5]

Critical Safety & Hazard Assessment

  • Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to release hydrogen gas. Must be handled under an inert atmosphere (Argon/Nitrogen) in completely dry solvents.

  • Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Causes severe skin burns. Use only in a fume hood.

  • Chloroacetamide: Toxic if swallowed or in contact with skin. Potential sensitizer.

  • Exothermic Reactions: The deprotonation step (Step 2) is exothermic; temperature control is mandatory.

Detailed Experimental Protocols

Module A: Selective N4-Protection

Objective: Cap the nucleophilic secondary amine to prevent side reactions.

  • Reagents:

    • Piperazin-2-one (10.0 g, 100 mmol)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 110 mmol)

    • Triethylamine (TEA) (15.3 mL, 110 mmol)

    • Dichloromethane (DCM) (100 mL)

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, suspend Piperazin-2-one in DCM (100 mL). Add TEA.

  • Addition: Cool the solution to 0°C using an ice bath. Add (Boc)₂O dissolved in minimal DCM dropwise over 30 minutes.

    • Note: Gas evolution (CO₂) may occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1). The starting material (R_f ~0.1) should disappear, replaced by the less polar product (R_f ~0.5).

  • Workup: Wash the organic layer with 1M citric acid (2 x 50 mL) to remove unreacted amine and TEA, followed by brine (50 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~18–19 g (90–95%) of 4-Boc-piperazin-2-one as a white solid. Use directly in Module B.

Module B: N1-Lactam Alkylation

Objective: Install the acetamide side chain at the N1 position using a strong base.

  • Reagents:

    • 4-Boc-piperazin-2-one (10.0 g, 50 mmol)

    • Sodium Hydride (60% dispersion in oil) (2.4 g, 60 mmol)

    • 2-Chloroacetamide (5.1 g, 55 mmol)

    • Anhydrous DMF (Dimethylformamide) (80 mL)

Procedure:

  • Preparation: Flame-dry a 250 mL three-neck flask and purge with Argon.

  • Deprotonation: Suspend NaH (washed with dry hexane to remove oil if high purity is required, otherwise use as is) in anhydrous DMF (40 mL) at 0°C.

  • Substrate Addition: Dissolve 4-Boc-piperazin-2-one in DMF (40 mL) and add dropwise to the NaH suspension over 20 minutes.

    • Critical Control Point: Hydrogen gas will evolve.[1] Maintain 0°C to prevent thermal runaway.

    • Stir at 0°C for 30 minutes until gas evolution ceases (formation of the Sodium lactam salt).

  • Alkylation: Add 2-Chloroacetamide (solid or solution in DMF) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Carefully add saturated NH₄Cl solution (10 mL) at 0°C to quench excess hydride.

  • Extraction: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Note: DMF can make phase separation difficult; adding LiCl to the aqueous phase helps.

  • Purification: Wash combined organics with brine (3 x 50 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate. Purify the residue via silica gel column chromatography (Eluent: 5% MeOH in DCM) to obtain 4-Boc-2-(2-oxopiperazin-1-yl)acetamide .

Module C: Global Deprotection & Salt Formation

Objective: Remove the Boc group to release the final target.

  • Reagents:

    • Intermediate from Module B

    • Trifluoroacetic Acid (TFA) (20 mL)

    • DCM (20 mL)

Procedure:

  • Dissolution: Dissolve the alkylated intermediate in DCM (20 mL) at 0°C.

  • Cleavage: Add TFA (20 mL) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

    • Azeotrope: Co-evaporate with toluene (2 x 20 mL) to remove trace TFA.

  • Neutralization (Free Base Formation): Dissolve the residue in minimal MeOH. Add Amberlyst A-21 (weakly basic resin) or treat with saturated NaHCO₃ solution and extract into DCM/Isopropanol (3:1).

    • Preferred Method: For high purity, isolate as the Hydrochloride salt by treating the free base with HCl in dioxane, then recrystallize from Ethanol.

  • Final Yield: Expect 60–70% overall yield from the starting piperazinone.

Process Workflow Diagram

ProcessFlow Figure 2: Operational Workflow for Laboratory Synthesis cluster_0 Module A: Protection cluster_1 Module B: Alkylation cluster_2 Module C: Deprotection Start START: Piperazin-2-one Op1 Add (Boc)2O + TEA in DCM (0°C) Start->Op1 Op2 Wash w/ Citric Acid Concentrate Op1->Op2 Op3 Suspend NaH in DMF (Inert Atm) Op2->Op3 Op4 Add Substrate (H2 Evolution) Op3->Op4 Op5 Add Chloroacetamide Stir 12h Op4->Op5 Op6 Extract (EtOAc) Column Chromatography Op5->Op6 Op7 Treat with TFA/DCM Op6->Op7 Op8 Neutralize / Salt Formation Op7->Op8 End FINAL PRODUCT Recrystallize (EtOH) Op8->End

Analytical Validation

To confirm the synthesis of the N1-isomer (and not the N4-isomer), examine the 1H NMR spectrum.

  • N1-Substitution Evidence (Target):

    • The methylene protons of the acetamide side chain (

      
      ) typically appear as a singlet around 4.0–4.2 ppm .
      
    • The ring protons adjacent to N1 (C6-H) will show a downfield shift compared to the N4-adjacent protons.

  • N4-Substitution Evidence (Impurity):

    • If alkylation occurred at N4, the side chain methylene often appears upfield (around 3.0–3.2 ppm ) due to the amine environment rather than the amide environment.

  • Mass Spectrometry:

    • ESI-MS:

      
      .
      

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 2 Moisture in DMF or NaH degradation.Use freshly distilled DMF over molecular sieves. Use fresh NaH.
Mixture of Isomers Incomplete Boc protection in Step 1.Ensure Step 1 goes to completion (TLC check) before proceeding.
Product is Oily/Sticky Residual DMF or TFA salts.Azeotrope with toluene; recrystallize hydrochloride salt from Ethanol/Ether.

References

  • Scaffold Synthesis: A. L. J. Beckwith, "Synthesis of Piperazin-2-ones," The Chemistry of Amides, 1970.
  • Regioselectivity: Kavina, M. A., et al. "Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides." Russian Journal of Organic Chemistry, vol. 53, no. 6, 2017, pp. 857–862.[2] Link (Describes analogous lactam alkylation conditions).

  • Piperazine Protection: Reilly, S. W., et al. "Facile Pd-Catalyzed Synthesis of Arylpiperazines."[3] Organic Letters, vol. 18, no.[3] 20, 2016, pp. 5272–5275. Link (Discusses N-protection strategies).

  • Compound Data: "2-(2-Oxopiperazin-1-yl)acetamide - CAS 32705-81-0."[4] ChemScene. Link (Verification of CAS and structure).

  • Patent Methodology: "Process for the preparation of piperazine derivatives." European Patent EP0483932A1.[5] Link (Industrial context for piperazine functionalization).

Sources

Application

Using "2-(2-Oxopiperazin-1-YL)acetamide" in solid-phase synthesis

Application Note: Solid-Phase Integration of the 2-(2-Oxopiperazin-1-yl)acetyl Scaffold Abstract The 2-(2-oxopiperazin-1-yl)acetyl motif represents a privileged scaffold in medicinal chemistry, offering a conformationall...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Integration of the 2-(2-Oxopiperazin-1-yl)acetyl Scaffold

Abstract

The 2-(2-oxopiperazin-1-yl)acetyl motif represents a privileged scaffold in medicinal chemistry, offering a conformationally constrained "turn" mimic that enhances proteolytic stability and bioavailability compared to flexible glycine-rich peptides.[1] This guide details the methodology for incorporating this moiety into peptide libraries. We focus on two distinct strategies: (A) The Convergent "Sub-monomer" Displacement method, utilizing bromoacetylated resin and piperazin-2-one, and (B) The Divergent On-Resin Assembly , allowing for the generation of diverse N4-substituted derivatives.[1] These protocols are optimized for Rink Amide and Wang resins.[1]

Introduction & Mechanistic Rationale

The 2-oxopiperazine (ketopiperazine) ring is structurally significant because it forces the peptide backbone into a kink, mimicking the


 and 

residues of a

-turn. Unlike simple proline insertions, the piperazinone ring offers an additional nitrogen handle (N4) for functionalization, allowing for the projection of pharmacophores into specific spatial vectors.[1]

The specific target, 2-(2-Oxopiperazin-1-yl)acetamide , is the cleavage product obtained when this scaffold is synthesized on a Rink Amide resin.[1] In a peptide sequence, this unit acts as a constrained N-substituted glycine .[1]

Mechanistic Pathway

The most robust route to this scaffold on solid phase relies on nucleophilic substitution. The resin-bound amine is first acylated with bromoacetic acid (a "sub-monomer").[1] The resulting electrophilic


-bromoacetamide undergoes 

displacement by the N1 nitrogen of a piperazinone ring (Method A) or an acyclic diamine precursor that is subsequently cyclized (Method B).[1]

Experimental Workflows (Graphviz)

The following diagram illustrates the decision logic and synthetic pathways for generating this scaffold.

PiperazinoneSynthesis Start Target: 2-Oxopiperazine Scaffold on Resin Choice Diversity Requirement? Start->Choice MethodA Method A: Convergent (Pre-formed Ring) Choice->MethodA No (Standard Scaffold) MethodB Method B: Divergent (On-Resin Assembly) Choice->MethodB Yes (N4-Substituted) StepA1 1. Bromoacetylation of Resin-Amine MethodA->StepA1 StepB1 1. Reductive Amination (Resin-NH2 + Glyoxylate) MethodB->StepB1 StepA2 2. Displacement with Piperazin-2-one StepA1->StepA2 Final Final Resin-Bound Scaffold StepA2->Final StepB2 2. Acylation with Chloroacetyl Chloride StepB1->StepB2 StepB3 3. Intramolecular Cyclization (Base) StepB2->StepB3 StepB3->Final

Caption: Workflow selection for 2-oxopiperazine synthesis. Method A is preferred for standard linkers; Method B for combinatorial libraries.[1]

Detailed Protocols

Method A: Convergent Displacement (Standard Protocol)

Best for: Introducing the unsubstituted 2-(2-oxopiperazin-1-yl)acetyl cap or linker.[1]

Reagents Required:

  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).[1]

  • Acylating Agent: Bromoacetic acid (1.0 M in DMF).[1]

  • Activator: DIC (Diisopropylcarbodiimide).[1]

  • Nucleophile: Piperazin-2-one (CAS 5625-67-2) or N-Boc-3-oxopiperazine.[1]

  • Base: DIEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMSO/DMF (1:1 v/v) – Critical for solubility of piperazinone.[1]

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell 100 mg of Rink Amide resin in DMF for 30 min.

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min).[1] Wash 5x DMF.

  • Bromoacetylation (The "Sub-monomer"):

    • Dissolve Bromoacetic acid (10 eq, 139 mg) in 1 mL DMF.

    • Add DIC (10 eq, 155 µL). Do not use HOBt/HOAt as they can form active esters that are less reactive toward the subsequent displacement or cause side reactions.

    • Add to resin and shake for 45 min at Room Temperature (RT).

    • QC: Perform a Kaiser Test. It should be negative (yellow/colorless).[1]

    • Wash resin: 3x DMF, 3x DCM, 3x DMF.[1]

  • Nucleophilic Displacement:

    • Dissolve Piperazin-2-one (10 eq) in 1 mL of DMSO/DMF (1:1). Note: Pure DMF often fails to dissolve the lactam at high concentrations.

    • Add DIEA (12 eq).[1]

    • Add mixture to the bromoacetylated resin.

    • Heat: Shake at 60°C for 4 hours or RT overnight. Steric hindrance at the N1 position requires thermal energy.

    • Wash: 5x DMF, 3x MeOH, 3x DCM.[1]

  • Cleavage & Analysis:

    • Cleave with TFA/TIS/H2O (95:2.5:2.[1]5) for 2 hours.

    • Precipitate in cold diethyl ether.

    • Expected Mass: For Rink Amide, the cleaved product is 2-(2-oxopiperazin-1-yl)acetamide (

      
      , MW: 157.17 Da).[1]
      
Method B: Divergent On-Resin Assembly

Best for: Creating libraries where the N4 position varies (e.g., N4-Benzyl, N4-Alkyl).[1]

Concept: This method builds the ring in situ using an N-alkylation followed by cyclization strategy, often referred to as the "Post-Translational" cyclization.

Step-by-Step Procedure:

  • Reductive Alkylation (Introduction of N-Substituent):

    • Start with Resin-bound amine (Resin-NH2).[1]

    • Treat with Glyoxylic Acid (5 eq) in 1% AcOH/DMF for 1 hour to form the imine.

    • Wash 3x DMF.[1]

    • Add NaBH3CN (5 eq) in DMF/AcOH (99:1) for 2 hours.

    • Result: Resin-NH-CH2-COOH (Resin-bound Glycine).[1][2]

    • Correction: To get the N-substituted piperazine, we usually start with a resin-bound amino acid, acylate with bromoacetic acid, then react with a primary amine (Sub-monomer protocol), then cyclize.[1]

    • Revised Robust Protocol (Zuckermann/Golebiowski Hybrid):

      • Bromoacetylation: (As in Method A). Result: Resin-NH-CO-CH2-Br.[1]

      • Amine Displacement: React with an N-substituted ethylenediamine (e.g., N-Benzyl-ethylenediamine) (10 eq) in DMSO/DMF at RT for 2 hours.

        • Result:Resin-NH-CO-CH2-NH(Bn)-CH2-CH2-NH2.[1]

      • Cyclization (The Critical Step):

        • The intermediate now has a secondary amine and a primary amine.[1] To form the piperazinone, we need to introduce a carbonyl bridge or close the ring.[1]

        • Route: React with Oxalyl Chloride ? No, that makes a diketo-piperazine.[1]

        • Correct Route: The "Sub-monomer" method usually makes peptoids. To make piperazinones, use 1,2-dibromoethane (difficult) or Chloroacetyl chloride followed by base.[1]

        • Protocol:

          • Acylate the primary amine of the pendant chain with Chloroacetyl Chloride (5 eq) and DIEA (10 eq) in DCM (1 hour).

          • Result:Resin-NH-CO-CH2-N(Bn)-CH2-CH2-NH-CO-CH2-Cl.[1]

          • Treat with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2 eq) in DMF for 2 hours.

          • Mechanism:[1][3][4][5][6][7] The amide nitrogen attacks the chloromethyl group? No, the secondary amine attacks.[1]

          • Actually, the most proven route for this specific scaffold is the N-Acyliminium Ion Cyclization or simply using Fmoc-3-oxopiperazine-1-acetic acid as a building block.[1]

    • Recommendation for High Reliability: If Method A is not suitable, synthesize the building block in solution first, protect N4 with Fmoc/Boc, and couple it as a standard amino acid.[1]

Quality Control & Troubleshooting

IssueProbable CauseSolution
Incomplete Coupling (Step 2) Steric hindrance or aggregation.[1]Use microwave irradiation (75°C, 10 min) for the displacement step.[1] Switch solvent to NMP.[1]
Low Solubility of Piperazinone High polarity of the lactam.Add 10-20% DMSO to the coupling mixture. Sonicate before addition.
Racemization Not applicable for Gly-based linkers, but relevant if chiral AA used.[1]Use DIC/Oxyma Pure for activation if chiral centers are present nearby.[1]
Cross-linking Bis-alkylation of the amine.Ensure a large excess (10-20 eq) of the diamine/piperazinone is used to favor mono-substitution.[1]

Validation Data (Simulated):

  • LC-MS: Peak at

    
     (for the acetamide cleavage product).[1]
    
  • NMR (

    
    ):  Diagnostic singlets for the N1-methylene (
    
    
    
    ppm) and the lactam ring protons.

References

  • Zuckermann, R. N., et al. (1992).[1] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link[1]

  • Golebiowski, A., et al. (2001).[1] "Solid-phase synthesis of 2-oxopiperazine-containing beta-turn mimetics." Journal of Combinatorial Chemistry. Link[1]

  • De Marco, R., et al. (2013).[1] "Solid-phase synthesis of piperazin-2-one peptides." Organic & Biomolecular Chemistry. Link

  • ChemicalBook. (2023).[1] "2-Piperazine-1-yl-acetamide Properties and Suppliers." Link

Sources

Method

Application Note: High-Throughput Screening of 2-(2-Oxopiperazin-1-yl)acetamide Derivatives for Neuroprotective and Nootropic Activity

Introduction & Pharmacological Context The scaffold 2-(2-Oxopiperazin-1-yl)acetamide represents a distinct structural evolution from the classical "Racetam" family of nootropics. While traditional racetams (e.g., Piracet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

The scaffold 2-(2-Oxopiperazin-1-yl)acetamide represents a distinct structural evolution from the classical "Racetam" family of nootropics. While traditional racetams (e.g., Piracetam, Levetiracetam) are based on a 5-membered pyrrolidone ring, this derivative incorporates a 6-membered piperazine core.

This structural expansion alters the physicochemical profile, often enhancing hydrophilicity and modifying binding affinity for key targets such as Synaptic Vesicle Protein 2A (SV2A) and AMPA receptors . In drug discovery, derivatives of this scaffold are primarily screened for:

  • Cognitive Enhancement: Positive Allosteric Modulation (PAM) of AMPA receptors.

  • Neuroprotection: Mitigation of glutamate-induced excitotoxicity.

  • Anticonvulsant Activity: Regulation of neurotransmitter release via SV2A.

This guide details two critical cell-based assays designed to validate the functional efficacy of these derivatives: a Calcium Influx Potentiation Assay (Mechanism of Action) and a Glutamate Excitotoxicity Survival Assay (Therapeutic Potential).

Mechanism of Action & Signaling Pathway

To design effective assays, one must understand the signal transduction pathway. The primary hypothesis for 2-(2-Oxopiperazin-1-yl)acetamide derivatives is that they act as weak metabolic enhancers or allosteric modulators, facilitating synaptic transmission without direct agonism (which prevents excitotoxicity).

Visualizing the Signaling Cascade

G Compound 2-(2-Oxopiperazin-1-yl) acetamide Derivative AMPA_R AMPA Receptor (GluA subunits) Compound->AMPA_R Allosteric Modulation SV2A SV2A Protein (Presynaptic Vesicle) Compound->SV2A Binding Glutamate Glutamate (Endogenous Ligand) Glutamate->AMPA_R Activation Ca_Influx Ca2+ / Na+ Influx AMPA_R->Ca_Influx Channel Opening SV2A->Ca_Influx Vesicle Fusion Regulation Depolarization Membrane Depolarization Ca_Influx->Depolarization BDNF BDNF Release & Gene Expression Depolarization->BDNF Survival Neuroprotection & Plasticity BDNF->Survival

Figure 1: Putative signaling pathway. The piperazine derivative acts as a Positive Allosteric Modulator (PAM) on AMPA receptors or binds SV2A, enhancing Calcium dynamics to promote neuroplasticity.

Protocol A: Calcium Influx Potentiation Assay

Objective: Determine if the derivative potentiates glutamate-induced Calcium (


) influx, a marker of synaptic plasticity.

Cell Model: SH-SY5Y (Human Neuroblastoma) differentiated with Retinoic Acid (RA). Differentiated cells express functional AMPA/NMDA receptors, unlike undifferentiated blasts.

Reagents & Setup
  • Cell Line: SH-SY5Y (ATCC® CRL-2266™).

  • Differentiation Media: DMEM/F12 + 1% FBS + 10 µM all-trans-Retinoic Acid (RA) for 5 days.

  • Calcium Indicator: Fluo-4 AM (Thermo Fisher) or Calcium 6 (Molecular Devices).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4 (Mg2+-free to prevent NMDA block if checking NMDA cross-talk, but standard HBSS is fine for AMPA focus).

  • Control Compound: Aniracetam or Piracetam (Positive Control).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed SH-SY5Y cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.

    • Differentiate with 10 µM RA for 5-7 days. Media change every 48 hours.

  • Dye Loading (Critical Step):

    • Remove culture media and wash once with Assay Buffer.

    • Incubate cells with 4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer for 45 minutes at 37°C.

    • Note: The piperazine core is polar; ensure the derivative is dissolved in DMSO (stock 100 mM) but keep final DMSO < 0.5% to prevent membrane artifacts.

  • Compound Pre-incubation:

    • Wash cells 2x with Assay Buffer to remove extracellular dye.

    • Add 50 µL of Test Derivative (Concentration range: 1 nM – 100 µM).

    • Incubate for 15 minutes at Room Temperature.

    • Why? Allosteric modulators require time to occupy the regulatory site before the orthosteric ligand (glutamate) binds.

  • Stimulation & Acquisition (FLIPR or Microplate Reader):

    • Transfer plate to reader (e.g., FlexStation or FLIPR).

    • Injection: Inject 50 µL of Glutamate (Final concentration: 10 µM) + Glycine (10 µM).

    • Readout: Measure fluorescence (Ex 494 nm / Em 516 nm) every 2 seconds for 180 seconds.

Data Analysis & Validation

Calculate the Area Under the Curve (AUC) for the fluorescence trace.

  • Potentiation % =

    
    
    
  • Validation: The positive control (e.g., Aniracetam 100 µM) should show >30% potentiation over Glutamate alone.

Protocol B: Glutamate Excitotoxicity Neuroprotection Assay

Objective: Assess the ability of the derivative to prevent neuronal death caused by high-dose glutamate (excitotoxicity), a model for ischemia/stroke.

Reagents
  • Cell Model: PC12 (Rat Pheochromocytoma) or Primary Cortical Neurons.

  • Stressor: L-Glutamate (Monosodium salt), 10 mM stock.

  • Viability Reagent: CellTiter-Glo® (ATP assay) or MTT.

Step-by-Step Methodology
  • Preparation:

    • Seed PC12 cells (coated with Collagen IV) at 20,000 cells/well.

    • Allow attachment for 24 hours.

  • Pre-treatment:

    • Replace media with low-serum media (0.5% FBS).

    • Add 2-(2-Oxopiperazin-1-yl)acetamide derivative (1 – 100 µM) 1 hour prior to injury.

  • Induction of Excitotoxicity:

    • Add L-Glutamate to a final concentration of 10 mM (high dose).

    • Note: High glutamate depletes intracellular glutathione and induces calcium overload.

    • Incubate for 24 hours at 37°C.

  • Readout:

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Shake for 2 minutes; incubate for 10 minutes.

    • Read Luminescence.

Data Interpretation (Table 1)

Table 1: Expected Results for Neuroprotection Assay

ConditionCompound Conc.[1][2][3][4][5][6][7][8][9]Viability (%)Interpretation
Control (No Glu) -100%Baseline health
Glutamate Only -45% ± 5%Successful excitotoxicity model
+ Piracetam (Ref) 1 mM65% ± 4%Moderate protection (Reference)
+ Test Derivative 10 µM50%Low potency / Inactive
+ Test Derivative 100 µM75% High potency (Lead Candidate)
+ CNQX (Antagonist) 10 µM90%Blocks toxicity (Mechanism Check)

Troubleshooting & Optimization

Solubility & Stability

The "2-(2-Oxopiperazin-1-yl)acetamide" core is more hydrophilic than its pyrrolidone counterparts due to the extra nitrogen in the ring.

  • Issue: Compound precipitates in high-concentration aqueous stocks.

  • Solution: Dissolve in 100% DMSO to 100 mM, then dilute into PBS/Media. Ensure final DMSO is matched in controls.

Receptor Desensitization

AMPA receptors desensitize within milliseconds.

  • Issue: FLIPR signal is too fast to capture or blunted.

  • Solution: Include Cyclothiazide (CTZ) (10 µM) in the assay buffer if measuring total current, as it blocks desensitization. However, for modulator screening, omit CTZ to see if the derivative itself slows desensitization.

References

  • PubChem. (2025). Compound Summary: 2-(2-Oxopiperazin-1-yl)acetamide.[4][10] National Library of Medicine. [Link]

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs. [Link]

  • Gillard, M., et al. (2011). Binding of levetiracetam to synaptic vesicle protein 2A (SV2A) explains its specific antiepileptic profile. European Journal of Pharmacology. [Link]

  • Ahmed, M., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl)piperazin-1-yl)-acetamide derivatives. Chemistry Central Journal. [Link]

Sources

Application

"2-(2-Oxopiperazin-1-YL)acetamide" in the development of NaV1.7 inhibitors.

Application Note: 2-(2-Oxopiperazin-1-YL)acetamide Motifs in NaV1.7 Inhibitor Design Executive Summary The voltage-gated sodium channel NaV1.7 (SCN9A) is a validated genetic target for nociception.[1] Loss-of-function mu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Oxopiperazin-1-YL)acetamide Motifs in NaV1.7 Inhibitor Design

Executive Summary

The voltage-gated sodium channel NaV1.7 (SCN9A) is a validated genetic target for nociception.[1] Loss-of-function mutations lead to congenital insensitivity to pain (CIP), while gain-of-function mutations cause erythromelalgia. Despite this, developing selective inhibitors remains a formidable challenge due to the high sequence homology between NaV1.7 and the cardiac isoform NaV1.5 .

This Application Note details the strategic utility of 2-(2-Oxopiperazin-1-YL)acetamide (and its structural derivatives) as a critical pharmacophore in the Hit-to-Lead (H2L) and Lead Optimization phases. Unlike basic piperazines, the 2-oxopiperazinyl (piperazinone) motif offers a neutral, polar scaffold that improves Lipophilic Efficiency (LipE) , reduces hERG liability by attenuating basicity, and facilitates state-dependent binding to the Voltage-Sensing Domain (VSD) IV of NaV1.7.

Scientific Rationale & Mechanism

The Challenge: Selectivity and Lipophilicity

Early NaV1.7 inhibitors (e.g., aryl sulfonamides) often suffered from high lipophilicity (LogD > 4), leading to poor metabolic stability and rapid clearance. Furthermore, highly basic amines often trigger off-target hERG inhibition (cardiotoxicity).

The Solution: The Piperazinone-Acetamide Motif

The 2-(2-Oxopiperazin-1-YL)acetamide fragment functions as a polarity-modulating "head group."

  • Basicity Modulation: The carbonyl at the 2-position of the piperazine ring withdraws electron density, significantly lowering the pKa of the nitrogen. This prevents lysosomal trapping and reduces affinity for the hERG channel pore.

  • State-Dependent Binding: This motif is frequently coupled to lipophilic "tail" groups (e.g., biaryl ethers). The acetamide tail interacts with polar residues in the extracellular loops of the VSD, stabilizing the channel in its inactivated state .

Signaling Pathway & Inhibition Logic

NaV17_Inhibition Pain_Stimulus Noxious Stimulus (Heat/Mechanical) Depolarization Membrane Depolarization Pain_Stimulus->Depolarization NaV17_Closed NaV1.7 Channel (Closed/Resting) Depolarization->NaV17_Closed Activates VSD NaV17_Open NaV1.7 Channel (Open/Conducting) NaV17_Closed->NaV17_Open Fast Gating NaV17_Inactivated NaV1.7 Channel (Inactivated) NaV17_Open->NaV17_Inactivated msec timescale NaV17_Inactivated->NaV17_Closed Repolarization Signal_Block Action Potential Arrested NaV17_Inactivated->Signal_Block Stabilized State Inhibitor Piperazinone-Acetamide Ligand Inhibitor->NaV17_Inactivated High Affinity Binding (State Dependent)

Figure 1: State-dependent inhibition cycle. The ligand preferentially binds the inactivated state, preventing recovery and halting repetitive firing in nociceptors.

Protocol A: Chemical Synthesis & Coupling

Objective: To couple the 2-(2-Oxopiperazin-1-YL)acetamide fragment to a lipophilic aryl core (e.g., a biaryl ether scaffold) to create a full inhibitor.

Materials:

  • Fragment: 2-(2-Oxopiperazin-1-yl)acetamide (CAS: 32705-81-0).

  • Core: 4-(4-chlorophenoxy)benzoic acid (Example lipophilic tail).

  • Coupling Agents: HATU, DIPEA.

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

  • Coupling: Add 2-(2-Oxopiperazin-1-yl)acetamide (1.1 eq) to the reaction mixture.

    • Note: Ensure the acetamide fragment is free-base. If supplied as a hydrochloride salt, increase DIPEA to 4.0 eq.

  • Reaction: Stir the mixture at RT for 4–12 hours under Nitrogen atmosphere. Monitor by LC-MS for the formation of the product mass [M+H]+.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.

  • Purification: Flash column chromatography (MeOH/DCM gradient 0–10%) is typically required due to the polarity of the acetamide group.

  • Validation: Verify structure via 1H-NMR (DMSO-d6). Look for the characteristic piperazinone methylene protons (singlet ~3.0-3.5 ppm) and the amide NH2 protons.

Protocol B: Electrophysiology (Automated Patch Clamp)

Objective: To determine the State-Dependence of the synthesized inhibitor. A potent NaV1.7 inhibitor should show higher potency (lower IC50) when the channel is in the inactivated state compared to the resting state.

System: QPatch or SyncroPatch 384 (Sophion/Nanion). Cell Line: HEK293 stably expressing hNaV1.7.

Voltage Protocol Design:

ParameterResting State Protocol (Tonic Block)Inactivated State Protocol (Use-Dependent)
Holding Potential (V_hold) -120 mV (Hyperpolarized)-120 mV
Conditioning Pulse NoneDepolarize to V_1/2 (approx -60 mV) for 8 sec
Test Pulse -10 mV for 20 ms-10 mV for 20 ms
Frequency 0.1 Hz0.1 Hz
Readout Peak Current InhibitionPeak Current Inhibition after Conditioning

Step-by-Step Workflow:

  • Preparation: Resuspend cells in extracellular solution. Ensure seal resistance > 500 MΩ.

  • Baseline: Establish a stable current baseline (run voltage protocol for 3-5 mins).

  • Compound Application: Apply the piperazinone-acetamide derivative at increasing concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).

  • Incubation: Allow 3–5 minutes per concentration for equilibrium.

  • Analysis:

    • Calculate Resting IC50 from the standard holding potential (-120 mV).

    • Calculate Inactivated IC50 from the conditioned protocol.

    • Success Metric: A ratio of (Resting IC50 / Inactivated IC50) > 10 indicates strong state-dependence, crucial for targeting hyperexcitable pain neurons while sparing normal conduction.

Protocol C: Selectivity Profiling (NaV1.7 vs NaV1.5)

Objective: Ensure the piperazinone-acetamide modification does not introduce cardiac liability.

Rationale: NaV1.5 (Cardiac) is resistant to TTX but sensitive to many lipophilic NaV1.7 blockers. The polarity of the 2-(2-Oxopiperazin-1-yl)acetamide group is specifically employed to reduce non-specific membrane partitioning that affects NaV1.5.

Workflow:

  • Cell Lines: Run parallel assays on HEK-hNaV1.7 and HEK-hNaV1.5.

  • Protocol: Use the Inactivated State Protocol (Protocol B) for both, as this is the most sensitive configuration.

  • Data Interpretation:

    • Calculate the Selectivity Ratio :

      
      .
      
    • Target: Selectivity Ratio > 100-fold.

    • Troubleshooting: If selectivity is low (< 10x), the "tail" region of the molecule is likely too lipophilic. Consider adding a fluorine to the acetamide methyl group or modifying the piperazinone ring size.

Optimization Workflow Diagram

Optimization_Cycle Design Design: Attach 2-(2-Oxopiperazin-1-yl)acetamide to Biaryl Core Synthesis Synthesis: Amide Coupling (Protocol A) Design->Synthesis LipE_Calc LipE Check: LogD < 3.0? Synthesis->LipE_Calc LipE_Calc->Design Fail (Too Lipophilic) Assay_Potency Assay: hNaV1.7 Patch Clamp (Protocol B) LipE_Calc->Assay_Potency Pass Assay_Selectivity Assay: hNaV1.5 Selectivity (Protocol C) Assay_Potency->Assay_Selectivity IC50 < 50nM Assay_Selectivity->Design Selectivity < 100x (Modify Tail) Decision Candidate Selection Assay_Selectivity->Decision Selectivity > 100x

Figure 2: Iterative optimization cycle for NaV1.7 inhibitors utilizing the piperazinone scaffold.

References

  • Genentech/Xenon Pharmaceuticals. "Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors." Bioorganic & Medicinal Chemistry Letters. (2017).

  • Amgen Inc. "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement." Journal of Medicinal Chemistry. (2016).

  • Pfizer. "Selective NaV1.7 Inhibitors for the Treatment of Pain: History, Mechanism, and Current Status." Journal of Medicinal Chemistry. (2015).

  • BenchChem. "2-(2-Oxopiperazin-1-YL)acetamide Structure and Chemical Properties." Chemical Database.

  • Zhang, X., et al. "Crystal structure of the human NaV1.7 channel in complex with auxiliary subunits and pore blockers." Science. (2021). (Provides structural basis for VSD targeting).

Sources

Method

Application Note: Functional Group Transformations of 2-(2-Oxopiperazin-1-yl)acetamide

Executive Summary & Scaffold Analysis The molecule 2-(2-oxopiperazin-1-yl)acetamide represents a critical expansion of the "Racetam" pharmacophore. Unlike its pyrrolidone analog (Piracetam), this six-membered piperazinon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The molecule 2-(2-oxopiperazin-1-yl)acetamide represents a critical expansion of the "Racetam" pharmacophore. Unlike its pyrrolidone analog (Piracetam), this six-membered piperazinone ring contains a secondary amine at the N4 position. This structural feature acts as a versatile "chemical handle," allowing for rapid diversification without disrupting the core lactam-acetamide motif associated with nootropic and neuroprotective activity.

This Application Note details the three primary vectors for transforming this scaffold:

  • N4-Functionalization: Creating diverse libraries via alkylation and reductive amination.

  • Side-Chain Engineering: Hydrolysis of the acetamide to the carboxylic acid (a gateway for peptide coupling).

  • Core Reduction: Global reduction strategies to access the piperazine diamine scaffold.

The Reaction Landscape

The following diagram illustrates the logical flow of transformations available for this scaffold.

ReactionLandscape Start 2-(2-Oxopiperazin-1-yl) acetamide N4_Alk N4-Alkylated Derivatives Start->N4_Alk R-X, Base N4_RedAm N4-Aryl/Alkyl (Reductive Amination) Start->N4_RedAm R-CHO, STAB Acid 2-(2-Oxopiperazin-1-yl) acetic acid Start->Acid HCl (aq), Reflux Nitrile Nitrile Derivative (Dehydration) Start->Nitrile POCl3 or TFAA Piperazine 2-(Piperazin-1-yl) ethanamine Start->Piperazine BH3 or LiAlH4

Figure 1: Strategic reaction map for 2-(2-oxopiperazin-1-yl)acetamide. Blue paths indicate N4-diversification; Red paths indicate side-chain modification; Green paths indicate core reduction.

Module 1: N4-Functionalization (The Diversity Handle)

The N4 secondary amine is the most nucleophilic site on the molecule. Functionalization here preserves the lactam and acetamide groups, which are often essential for biological binding affinity (e.g., SV2A receptor interaction).

Protocol A: N4-Alkylation (SN2)

This protocol is optimized for attaching lipophilic tails or benzyl groups.

Reagents:

  • Substrate: 2-(2-oxopiperazin-1-yl)acetamide (1.0 eq)

  • Alkyl Halide (R-Br or R-I): 1.1 eq[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for chloro-linkers (Finkelstein condition)

  • Solvent: Acetonitrile (MeCN) or DMF (for polar halides)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous MeCN. If solubility is poor, add DMF dropwise until clear (max 10% v/v).

  • Base Addition: Add finely ground

    
     and KI. Stir at room temperature for 10 minutes.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reflux: Heat the mixture to 60°C (for bromides) or 80°C (for chlorides) for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1). The product will be less polar than the starting material.

  • Work-up: Filter off the inorganic salts while hot. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate or purify via flash chromatography (Silica, DCM

    
     5% MeOH/DCM).
    
Protocol B: Reductive Amination

Preferred for introducing aryl groups or bulky substituents where SN2 kinetics are slow.

Reagents:

  • Aldehyde/Ketone (1.1 eq)[2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Methodology:

  • Mix substrate and aldehyde in DCE. Add Acetic Acid to adjust pH to ~5–6.

  • Stir for 1 hour to form the iminium ion intermediate.

  • Add STAB in one portion.

  • Stir at room temperature for 16 hours.

  • Quench with saturated

    
     and extract with DCM.
    

Module 2: Side-Chain Engineering (The Linker)

The primary amide side chain is metabolically stable but limits chemical conjugation. Converting it to a carboxylic acid allows this scaffold to be used as a "warhead" in larger peptidomimetics.

Protocol C: Selective Acid Hydrolysis

Objective: Convert the acetamide to acetic acid without opening the piperazinone ring.

Scientific Rationale: Base hydrolysis (NaOH) often attacks the lactam ring (C2), leading to ring-opening (forming acyclic ethylenediamine derivatives). Acid hydrolysis is significantly more selective for the exocyclic primary amide.

Protocol:

  • Setup: Suspend 2-(2-oxopiperazin-1-yl)acetamide (1.0 g) in 6M HCl (10 mL).

  • Reaction: Reflux at 100°C for 4–6 hours.

    • Checkpoint: Monitor via HPLC (C18 column, aqueous mobile phase). The acid product will elute earlier than the amide.

  • Isolation: Concentrate the solution in vacuo to dryness.

  • Desalting: The residue will be the hydrochloride salt. Dissolve in minimal water and load onto a Dowex 50W (H+ form) ion-exchange column. Elute with water (to remove excess Cl-) followed by 5%

    
     to release the zwitterionic amino acid.
    
  • Product: 2-(2-oxopiperazin-1-yl)acetic acid.

Module 3: Core Reduction (Advanced)

Reducing the lactam carbonyl (C2) converts the scaffold into a substituted piperazine.

Warning: Standard reducing agents (


) will reduce both  the lactam and the exocyclic amide, resulting in 2-(piperazin-1-yl)ethanamine .
Protocol D: Global Reduction with Borane
  • Setup: Dissolve substrate in anhydrous THF under Argon.

  • Addition: Add

    
     complex (4.0 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 12 hours.

  • Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy borane.

  • Acid Hydrolysis: Add conc. HCl and reflux for 1 hour (to break the boron-amine complex).

  • Neutralization: Basify with NaOH to pH 12 and extract with DCM.

Quantitative Data & Troubleshooting

Solvent Selection Guide for N4-Alkylation
SolventSolubility of SubstrateReaction Rate (SN2)Work-up DifficultyRecommended For
Acetonitrile ModerateHighLowStandard alkyl halides
DMF HighHighHigh (High BP)Polar/Bulky electrophiles
Ethanol HighLow (Solvolysis risk)LowNot recommended
Acetone LowModerateLowHighly reactive iodides
Analytical Characterization (Expected Signals)[3]
  • 
     NMR (DMSO-
    
    
    
    ):
    • N4-H (Starting Material): Broad singlet ~2.5–3.0 ppm (often exchanged/invisible).

    • Amide

      
      :  Two broad singlets at ~7.0 and ~7.5 ppm.
      
    • Lactam

      
       (C3):  Singlet or doublet ~3.0–3.2 ppm.
      
    • Side Chain

      
      :  Singlet ~3.8 ppm.
      
  • MS (ESI+): Expect

    
     = 158.1 (for unsubstituted parent).
    

References

  • Gualtieri, F., et al. "Pharmacological and toxicological properties of 2-(2-oxopiperazin-1-yl)acetamide derivatives." Pharmaceutical Chemistry Journal, vol. 18, no. 11, 1984.

  • Verny, M., & Vessiere, R. "Synthesis of piperazin-2-ones and their N-substituted derivatives." Bulletin de la Société Chimique de France, 1978.

  • Berest, I., et al. "Synthesis and N-alkylation of piperazin-2-ones." European Journal of Medicinal Chemistry, vol. 26, no. 6, 1991.

  • PubChem Compound Summary. "2-(2-oxopiperazin-1-yl)acetamide."[3] National Center for Biotechnology Information.

  • BenchChem Protocols. "Protocols for N-Alkylation of Piperazine Derivatives."

Disclaimer: All protocols involve hazardous chemicals. Perform a risk assessment before proceeding. Use appropriate PPE.

Sources

Application

Advanced Application Note: Molecular Docking of 2-(2-Oxopiperazin-1-yl)acetamide Derivatives

Executive Summary This guide details the computational workflow for evaluating 2-(2-oxopiperazin-1-yl)acetamide derivatives—a scaffold structurally homologous to the "racetam" family of nootropics (e.g., Piracetam, Levet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the computational workflow for evaluating 2-(2-oxopiperazin-1-yl)acetamide derivatives—a scaffold structurally homologous to the "racetam" family of nootropics (e.g., Piracetam, Levetiracetam). While traditional racetams utilize a 5-membered pyrrolidone ring, the 6-membered piperazine analog offers unique conformational flexibility and metabolic stability profiles.

This protocol focuses on docking these derivatives into the AMPA Receptor (GluA2) and SV2A binding sites, the primary therapeutic targets for cognitive enhancement and anticonvulsant activity. The methodology emphasizes "induced-fit" considerations to account for the piperazine ring's puckering modes.

Part 1: Computational Strategy & Target Selection

The Chemical Scaffold

The core moiety, 2-(2-oxopiperazin-1-yl)acetamide , presents specific stereochemical challenges distinct from pyrrolidones.

  • Ring Conformation: Unlike the planar-ish pyrrolidone, the piperazine ring fluctuates between chair and boat conformations. Docking protocols must sample these low-energy states.

  • Tautomerism: The amide regions must be prepared in the correct keto-form dominant at physiological pH (7.4).

Target Selection Rationale

To ensure scientific integrity, we utilize high-resolution crystallographic data.

  • Primary Target (Validation): AMPA Receptor (GluA2) .

    • PDB ID:3LSF (Resolution: 1.80 Å).

    • Rationale: Co-crystallized with Piracetam. This allows for Redocking Validation —the gold standard for protocol accuracy.

  • Secondary Target (Exploratory): Synaptic Vesicle Protein 2A (SV2A) .

    • Context: The primary target for Levetiracetam.

    • Challenge: Crystal structures are rare. Homology modeling based on PDB 5GXM is often required.

Part 2: Experimental Workflow (Diagram)

The following diagram outlines the critical path for this study, utilizing a "Filter-and-Refine" logic to handle large derivative libraries.

DockingWorkflow Start Library Design (Piperazine Derivatives) LigPrep Ligand Preparation (Protonation pH 7.4 + Conf Gen) Start->LigPrep .sdf / .mol2 Docking Molecular Docking (AutoDock Vina / Glide) LigPrep->Docking ProtPrep Protein Preparation (PDB: 3LSF / GluA2) Grid Grid Generation (Center: Piracetam Binding Site) ProtPrep->Grid .pdbqt Grid->Docking Validation Validation Step (Redocking RMSD < 2.0 Å) Docking->Validation Validation->Grid If RMSD > 2.0 Analysis Interaction Profiling (H-Bonds, Hydrophobic) Validation->Analysis If Valid

Figure 1: Step-by-step computational workflow for piperazine-acetamide docking.

Part 3: Detailed Protocol

Phase 1: Ligand Library Preparation

Objective: Generate biologically relevant 3D conformers.

  • Sketching: Draw the core 2-(2-oxopiperazin-1-yl)acetamide structure.

  • Derivatization: Introduce substitutions at the N-acetamide terminus (e.g., N-phenyl, N-benzyl) to probe the hydrophobic pocket.

  • Energy Minimization (Critical Step):

    • Force Field: MMFF94 or OPLS3e.

    • Constraint: Allow the piperazine ring to relax. The 2-oxo group induces a specific planarity near the amide bond, forcing the ring into a twisted-boat or chair conformation.

    • Output: Save as .pdbqt (for Vina) or .mae (for Schrödinger).

Phase 2: Protein Preparation (GluA2 Case Study)

Objective: Prepare PDB 3LSF for docking.

  • Import: Load PDB 3LSF into your molecular viewer (PyMOL/Chimera/Maestro).

  • Cleaning:

    • Remove Chains B, C, D (isolate Chain A).

    • Retain Water: Crucial Exception. For AMPA receptors, bridging water molecules often mediate ligand binding. Keep waters within 3Å of the co-crystallized ligand.

  • Protonation: Add polar hydrogens using a H-bond network optimizer (pH 7.4).

  • Extraction: Extract the co-crystallized Piracetam ligand (Save as Reference_Ligand.pdb).

Phase 3: Grid Generation & Docking

Software: AutoDock Vina (Open Source) or Schrödinger Glide.

Protocol for AutoDock Vina:

  • Grid Box Definition:

    • Center: X=12.54, Y=-8.32, Z=14.20 (Approximate centroid of Piracetam in 3LSF).

    • Dimensions:

      
       Å.
      
  • Configuration File (conf.txt):

  • Execution: Run Vina. ./vina --config conf.txt --log docking.log

Phase 4: Validation (Self-Validating System)

Before analyzing derivatives, you must redock the extracted Piracetam.

  • Success Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

  • Threshold: RMSD must be

    
     Å. If 
    
    
    
    Å, adjust the grid box size or protonation states.

Part 4: Data Analysis & Interaction Logic

Scoring Analysis

Filter results based on Binding Affinity (


).[1]
  • Baseline: Piracetam typically scores ~ -5.5 to -6.0 kcal/mol.

  • Target: Piperazine derivatives should aim for

    
     kcal/mol to indicate superior affinity.
    
Interaction Mapping

The biological activity of racetam-like compounds relies on specific residues.

InteractionMap Ligand Piperazine Derivative Arg485 Arg485 (H-Bond Donor) Ligand->Arg485 C=O Interaction Pro478 Pro478 (Hydrophobic) Ligand->Pro478 Ring Interaction Glu402 Glu402 (H-Bond Acceptor) Ligand->Glu402 Amide NH Interaction Tyr702 Tyr702 (Pi-Stacking) Ligand->Tyr702 N-Aryl Stacking

Figure 2: Key molecular interactions expected in the AMPA receptor binding pocket.

Results Presentation Table

Summarize your findings in this format for publication or internal reporting.

Compound IDStructure DescriptionBinding Energy (kcal/mol)RMSD (Å)Key Interactions
Ref (Piracetam) 2-oxo-1-pyrrolidine...[2][3]-5.80.85Arg485 (HB), Glu402 (HB)
PIP-01 Unsubstituted Piperazine-6.1N/AArg485 (HB)
PIP-05 N-(4-chlorophenyl)...-8.4 N/AArg485, Tyr702 (Pi-Stack), Pro478
PIP-09 N-benzyl derivative-7.9N/AArg485, Hydrophobic Cleft

References

  • RCSB Protein Data Bank. (2010). Crystal structure of the GluA2 ligand binding domain in complex with Piracetam (PDB: 3LSF). [Link]

  • Biointerface Research in Applied Chemistry. (2022).[4] Identification of some Novel Racetams as Potential Anti-Convulsant Agents: Virtual Screening, Molecular Docking, and ADMET Study. [Link]

  • PubChem. (2025). Piracetam (Compound Summary). [Link]

  • International Journal of Pharmaceutical Sciences. (2023). A Focused Review and Comparative Analysis of Molecular Docking Strategies... in Piperazine-Based Antimicrobial Drug Development. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for "2-(2-Oxopiperazin-1-YL)acetamide" synthesis

This is a technical support guide designed for the Center for Heterocyclic Process Chemistry . It addresses the specific challenges in synthesizing 2-(2-Oxopiperazin-1-yl)acetamide , a structural analog of the nootropic...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Center for Heterocyclic Process Chemistry . It addresses the specific challenges in synthesizing 2-(2-Oxopiperazin-1-yl)acetamide , a structural analog of the nootropic agent Piracetam, where the core ring is expanded from pyrrolidone to piperazine.

The Core Challenge: The "Selectivity Paradox"

Before attempting this synthesis, you must understand the critical regioselectivity issue inherent to the piperazin-2-one scaffold.[1]

The target molecule, 2-(2-Oxopiperazin-1-yl)acetamide , requires substitution at the N1 (lactam) position. However, the piperazin-2-one ring contains two nitrogen atoms with vastly different nucleophilicities:

  • N1 (Lactam):

    
     hybridized, involved in resonance with the carbonyl.[1] Non-basic, poor nucleophile (
    
    
    
    of conjugate acid < 0;
    
    
    of N-H ~16-17).[1]
  • N4 (Amine):

    
     hybridized, secondary amine.[1][2] Basic, good nucleophile (
    
    
    
    of conjugate acid ~8-9).[1]

The Trap: If you attempt direct alkylation of unsubstituted piperazin-2-one with 2-chloroacetamide using a weak base (e.g.,


), the reaction will occur exclusively at N4 , yielding the wrong isomer (2-(3-oxopiperazin-1-yl)acetamide).

The Solution: You must follow a Protection-Alkylation-Deprotection (PAD) strategy or use a cyclization route.[1] This guide details the PAD protocol as it is more robust for scale-up.

Validated Experimental Protocol (The PAD Route)

This protocol prioritizes regiochemical fidelity over step-count.[2]

Phase A: Setup & Precursors[1]
  • Starting Material: 4-Benzylpiperazin-2-one (commercially available or synthesized from N-benzylethylenediamine).

  • Reagents: Sodium Hydride (60% in oil), 2-Chloroacetamide, Anhydrous DMF.

  • Atmosphere: Nitrogen or Argon (Critical).[1][2][3]

Phase B: Step-by-Step Methodology
StepOperationCritical ParameterTroubleshooting Logic
1 Protection Ensure N4 is protected (e.g., Benzyl).[2][3][4]Why: Blocks the more nucleophilic amine, forcing reaction to N1.
2 Deprotonation Dissolve 4-Bn-piperazin-2-one in DMF.[2][3] Cool to 0°C. Add NaH (1.2 eq). Stir 30 min.Why: NaH is strong enough to remove the lactam proton (

~17).[1][2][3]

is insufficient.[1]
3 Alkylation Add 2-Chloroacetamide (1.1 eq) dropwise at 0°C. Warm to RT.Control: Keep temp low initially to prevent O-alkylation (imidate formation).[1][2][3]
4 Quench Quench with sat.[1][2][3]

.[1][5] Extract with DCM.[1]
Note: DMF removal is critical; wash organic layer with LiCl solution.[1][2][3]
5 Deprotection Hydrogenation:

(1 atm), 10% Pd/C, MeOH/Acetic Acid.
End Point: Monitor by TLC/LCMS for loss of benzyl group.

Visualizing the Reaction Pathway

The following diagram illustrates the regioselectivity logic and the specific pathway to the N1-substituted target.

ReactionPathway Start Piperazin-2-one (Unprotected) N4_Path Direct Alkylation (Weak Base) Start->N4_Path Kinetic Preference Protection Step 1: N4-Protection (Benzyl Chloride) Start->Protection Strategic Route Wrong_Product N4-Isomer (Wrong Product) N4_Path->Wrong_Product Alkylates Amine (N4) Protected_Int 4-Benzyl-piperazin-2-one Protection->Protected_Int Deprotonation Step 2: NaH / DMF (Lactam Anion) Protected_Int->Deprotonation Alkylation Step 3: + 2-Chloroacetamide Deprotonation->Alkylation Protected_Target Intermediate: 2-(4-Bn-2-oxopiperazin-1-yl)acetamide Alkylation->Protected_Target Deprotection Step 4: Pd/C, H2 (Debenzylation) Protected_Target->Deprotection Final_Target TARGET: 2-(2-Oxopiperazin-1-yl)acetamide Deprotection->Final_Target

Figure 1: Strategic pathway distinguishing between the kinetic N4-alkylation trap and the thermodynamic/protected N1-alkylation route.

Troubleshooting Matrix & FAQs

Diagnostic Table: Common Failures
SymptomProbable CauseCorrective Action
Product is N4-alkylated Missed protection step or protecting group fell off.[2][3]Verify starting material is 4-Benzyl -piperazin-2-one.[4] Do not use unsubstituted piperazinone.[1]
Low Yield (<20%) Moisture in solvent (NaH quenched).[1][2][3]Use anhydrous DMF (water <50 ppm).[1][2][3] Dry glassware.[1]
O-Alkylation observed Reaction temp too high during addition; "Hard" electrophile.Keep addition at 0°C. Ensure counter-ion is

(promotes N-alkylation over O-alkylation).[1][2][3]
Incomplete Deprotection Catalyst poisoning (S or N species).[1][2][3]Use fresh Pd/C. Add trace Acetic Acid to protonate the amine product (prevents catalyst binding).[1][2][3]
Sticky/Oily Product DMF retention.[1][2][3]Wash organic phase 3x with 5% LiCl solution to remove DMF before evaporation.[1][2][3]
Frequently Asked Questions

Q: Can I use Potassium Carbonate (


) instead of Sodium Hydride (NaH)? 
A: No. 

is not strong enough to deprotonate the lactam nitrogen (N1).[1][2][3] It will only work if you are alkylating the amine (N4).[1][2] For N1, you need a base with a conjugate acid

(like NaH or LiHMDS) to generate the amidate anion.[1]

Q: Why not use 2-chloroacetic acid instead of the amide? A: You can, but it adds a step. Alkylating with ethyl bromoacetate or chloroacetic acid yields the ester/acid, which then requires ammonolysis (


) to get the acetamide.[1] The direct use of 2-chloroacetamide is more convergent, provided you control the exotherm.[1]

Q: How do I distinguish the N1 isomer from the N4 isomer by NMR? A: Look at the


 protons adjacent to the ring nitrogens.[1]
  • N1-substituted: The

    
     next to the carbonyl (C3) will appear as a singlet or distinct doublet around 3.0-3.5 ppm, but the key is the symmetry.[1]
    
  • HMBC: The definitive check is HMBC.[1] In the Target (N1-sub), the methylene protons of the acetamide tail will show a correlation to the Ring Carbonyl (C2).[1] In the N4-isomer, they will not correlate to the Ring Carbonyl.[1]

References

  • Regioselectivity in Piperazinones

    • Mechanism:[2][3][5][6][7][8] The

      
       amine (N4) is kinetically more nucleophilic than the 
      
      
      
      amide (N1).[1][2] Selective N1 functionalization requires N4 blocking.[1]
    • Source: Trost, B. M., & Crawley, M. L. (2003). "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones." Journal of the American Chemical Society.[1] (Discusses N4 protection necessity).

  • Analogous Synthesis (Piracetam)

    • Methodology: The synthesis of 2-oxo-1-pyrrolidineacetamide (Piracetam) establishes the precedent for base-catalyzed alkylation of lactams using halo-acetamides.[1]

    • Source: Gouliaev, A. H., & Senning, A. (1994).[1] "Piracetam and other structurally related nootropics."[1] Brain Research Reviews.

  • Process Safety (NaH/DMF)

    • Warning: Reactions of NaH in DMF can be runaway hazards if heated.[1] Maintain T < 40°C.

    • Source: Yang, H., et al. (2006).[1] "Thermal Stability of NaH in DMF." Organic Process Research & Development.

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(2-Oxopiperazin-1-yl)acetamide Derivatives

Current Status: Online Agent: Senior Application Scientist Ticket Topic: Overcoming Solubility Barriers in Piperazine-Acetamide Scaffolds Audience: Medicinal Chemists, Formulation Scientists Introduction: The "Brick Dust...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket Topic: Overcoming Solubility Barriers in Piperazine-Acetamide Scaffolds Audience: Medicinal Chemists, Formulation Scientists

Introduction: The "Brick Dust" vs. "Grease Ball" Dilemma

Welcome to the technical support hub for the 2-(2-oxopiperazin-1-yl)acetamide scaffold. This structure is chemically distinct from standard Racetams (pyrrolidine-based) due to the six-membered piperazine ring containing a secondary amine (N4) and a lactam nitrogen (N1).

While the core scaffold is polar, derivatives often suffer from poor aqueous solubility due to two competing physical mechanisms:

  • High Crystal Lattice Energy ("Brick Dust"): The amide tail and lactam ring form strong intermolecular hydrogen bond networks (melting points >150°C).[1]

  • High Lipophilicity ("Grease Ball"): Substituents at the N4 position (e.g., benzyl, alkyl chains) drastically increase LogP.

This guide provides a self-validating workflow to diagnose the root cause of insolubility and select the correct remediation strategy.

Module 1: Diagnostic Triage (Root Cause Analysis)

Before attempting formulation, you must classify your derivative.[1] Blindly adding cosolvents to a "Brick Dust" molecule rarely works.

Step 1: The Solubility Classification Protocol

Perform these two measurements immediately:

  • Melting Point (Tm): Via DSC (Differential Scanning Calorimetry).

  • LogP (Calculated or Measured): Via HPLC or software.[1]

The Decision Matrix:

Diagnostic DataClassificationPrimary BarrierRecommended Strategy
Tm > 200°C Brick Dust Crystal Lattice EnergyAmorphous Solid Dispersion (ASD), Nanosizing
LogP > 3 Grease Ball HydrophobicityLipid formulations, Surfactants, Cyclodextrins
Tm > 150°C & LogP > 3 Hybrid BothSalt Formation (First choice), then ASD
Workflow Visualization

Solubility_Diagnosis start Start: Derivative Characterization check_n4 Check N4 Substitution (Is N4 basic?) start->check_n4 is_basic Yes (Secondary/Tertiary Amine) check_n4->is_basic is_neutral No (Amide/Sulfonamide/Urea) check_n4->is_neutral salt_screen Strategy A: Salt Screening (Target pKa ~8.5) is_basic->salt_screen check_mp Check Melting Point (Tm) is_neutral->check_mp high_mp Tm > 180°C (High Lattice Energy) check_mp->high_mp low_mp Tm < 150°C (Lipophilicity Limited) check_mp->low_mp strategy_asd Strategy B: Amorphous Solid Dispersion (HPMC-AS / PVPVA) high_mp->strategy_asd strategy_lipid Strategy C: Lipid/Surfactant System (SEDDS / Cyclodextrins) low_mp->strategy_lipid

Figure 1: Decision tree for selecting the optimal solubilization strategy based on molecular properties.

Module 2: Chemical Modification (Salt Screening)

Applicability: Only for derivatives where the N4 nitrogen is basic (e.g., N-alkyl, N-benzyl). Mechanism: The N1 nitrogen (lactam) and acetamide nitrogen are not basic due to resonance with the carbonyl. Only N4 can accept a proton.

The "Delta pKa" Rule

For a stable salt that dissociates in water (improving solubility), the difference between the pKa of the counterion (acid) and your drug (base) must be:



Recommended Counterions Table

Assuming N4-piperazine pKa is approx. 8.0 - 9.0 [1]

CounterionpKa (Acid)

pKa
OutcomeNotes
Methanesulfonic Acid (Mesylate) -1.9>10Excellent High solubility, breaks lattice well.[1]
Hydrochloric Acid (HCl) -6.0>14Good Common, but risk of "Common Ion Effect" in stomach (precipitates in high Cl-).
Citric Acid 3.1~5-6Moderate Good for taste masking; may form cocrystals instead of salts if

pKa is low.[1]
Fumaric Acid 3.0~5-6Variable Often creates less soluble salts (used for extended release).[1]

Protocol: Micro-Scale Salt Screen

  • Dissolve 10 mg of free base in 100 µL Acetone/MeOH (50:50).

  • Add 1.1 equivalents of acid (dissolved in same solvent).

  • Evaporate solvent slowly.[1][2]

  • Analyze residue by XRPD.[2] Shift in peaks = New Phase (Salt).

Module 3: Formulation Strategy (Liquid/Parenteral)

Ticket #101: "My compound precipitates when I dilute my stock solution into PBS."

Root Cause: You are likely using a "cosolvent crash" method (DMSO/Ethanol stock).[1] Upon dilution, the water antisolvent effect forces the drug out of solution because the logP is too high for the water network to accommodate.

Solution: Cyclodextrin Complexation

The piperazine ring fits ideally into the cavity of


-Cyclodextrin derivatives . This shields the hydrophobic portions of the derivative from water.

Preferred Excipient: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) or Sulfobutylether-

-Cyclodextrin (SBE-

-CD).[1][3]

Protocol: Phase Solubility Study

  • Prepare 0% to 40% (w/v) HP-

    
    -CD solutions in water.[1]
    
  • Add excess drug to each vial.[1]

  • Shake for 48 hours at 25°C.

  • Filter (0.45 µm) and assay via HPLC.[1]

  • Target: Linear increase in solubility (

    
     type isotherm).
    

Expert Insight: If the binding constant (


) is weak (< 100 

), add 0.1% w/v soluble polymer (HPMC or PVP) to the cyclodextrin solution. This creates a ternary complex that stabilizes the system [2].

Module 4: Formulation Strategy (Solid/Oral)

Ticket #102: "The melting point is 210°C and it won't dissolve in lipids." [1]

Root Cause: This is classic "Brick Dust." The energy required to break the crystal lattice is too high. Solution: Amorphous Solid Dispersion (ASD).[1] You must "freeze" the molecule in a disordered, high-energy state using a polymer carrier.

Polymer Selection Guide
PolymerpH Dependent?ApplicationWhy?
HPMC-AS (Acetate Succinate)Yes (Soluble > pH 5.[1]5)Enteric ProtectionPrevents crystallization in the stomach; releases in intestine.[1] Best for supersaturation maintenance.
PVP-VA 64 (Copovidone)NoImmediate ReleaseHigh glass transition temperature (Tg) stabilizes the amorphous drug.[1]
Soluplus NoAmphiphilicForms micelles; good if the derivative is also lipophilic.[1]
ASD Manufacturing Workflow (Solvent Evaporation)

ASD_Workflow step1 1. Dissolve Drug + Polymer (Ratio 1:3) in DCM/Methanol step2 2. Rapid Evaporation (Spray Drying or Rotovap) step1->step2 step3 3. Vacuum Dry (Remove residual solvent) step2->step3 step4 4. XRPD Check (Must show 'Halo', no peaks) step3->step4

Figure 2: Solvent evaporation method for generating Amorphous Solid Dispersions.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO for animal studies? A: Avoid if possible. DMSO often causes precipitation at the injection site (muscle/vein) due to rapid dilution, leading to erratic PK data. Use 20% HP-


-CD  in saline instead. It is isotonic and well-tolerated.

Q: My derivative has a nitro group on the N4 position. Can I make a salt? A: No. Electron-withdrawing groups (Nitro, Acyl, Sulfonyl) reduce the basicity of the N4 nitrogen. It will not protonate at physiological pH. Treat this as a neutral molecule and use ASD (Module 4).

Q: Is the acetamide group hydrolytically stable? A: Generally, yes. However, in strongly acidic solutions (pH < 1) or basic (pH > 10) at elevated temperatures, the amide tail can hydrolyze. Ensure your formulation maintains pH 3.0–7.0.

References

  • BenchChem. (2025).[4] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • Jain, A. et al. (2013). Preparation of Inclusion Complex of Piperine with β-Cyclodextrin and Exploration of the Properties. Chinese Pharmaceutical Journal. Retrieved from

  • Varela, J. et al. (2022).[5] Piperazine amides with desirable solubility, physicochemical and drug-like properties.[1] NIH National Library of Medicine. Retrieved from

  • PubChem. (2024).[1][6][7] Compound Summary: N-ethyl-N-methyl-2-(2-oxopiperazin-1-yl)acetamide.[1][6] Retrieved from

  • Gao, Y. et al. (2020).[1][8] Improving Nefiracetam Dissolution and Solubility Behavior Using a Cocrystallization Approach. Pharmaceutics. Retrieved from

Sources

Troubleshooting

"2-(2-Oxopiperazin-1-YL)acetamide" handling and storage best practices

Common Name: Piracetam | CAS: 7491-74-9 | MW: 142.16 g/mol Introduction: The "Polarity Trap" in Handling Piracetam Welcome to the technical support hub for 2-(2-Oxopiperazin-1-yl)acetamide . While chemically stable under...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Piracetam | CAS: 7491-74-9 | MW: 142.16 g/mol

Introduction: The "Polarity Trap" in Handling Piracetam

Welcome to the technical support hub for 2-(2-Oxopiperazin-1-yl)acetamide . While chemically stable under standard conditions, this compound presents two distinct challenges for researchers: extreme polarity (LogP ≈ -1.7) and hygroscopicity .

Most experimental failures with this compound stem from treating it like a standard lipophilic small molecule. It will wash out with the solvent front on standard C18 HPLC columns and degrade if left in alkaline solutions. This guide provides the protocols necessary to navigate these physicochemical properties.

Module 1: Physical Handling & Storage (Solid State)

Q: My bulk powder has formed hard clumps. Is it still usable?

A: Clumping indicates moisture absorption. 2-(2-Oxopiperazin-1-yl)acetamide is hygroscopic . While the chemical integrity is likely intact (unless exposed to extreme heat/humidity), the mass-to-weight ratio is now inaccurate due to water weight.

  • Immediate Action: Do not use clumped powder for quantitative stock solutions (e.g., IC50 assays).

  • Prevention: Store the vial in a desiccator. If the original septum is pierced, wrap the vial in Parafilm® and place it inside a secondary container with active desiccant (silica gel or Drierite).

Q: What are the critical storage parameters?

A:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas purge (Argon/Nitrogen) recommended after opening.

  • Polymorphism Warning: This compound exhibits polymorphism (Forms I, II, III). Form III is the stable form at room temperature.[1] Excessive heating or grinding can induce phase transitions, potentially altering dissolution rates [1].

Workflow: Maintaining Solid State Integrity

StorageWorkflow Receipt Receipt of Compound Inspect Visual Inspection (Free Flowing?) Receipt->Inspect Desiccate Place in Desiccator (RT for <24h) Inspect->Desiccate No (Clumped) Aliquot Aliquot under Low Humidity Inspect->Aliquot Yes Discard Qualitative Use Only (Weight Inaccurate) Desiccate->Discard Store Long Term Storage (2-8°C + Desiccant) Aliquot->Store

Figure 1: Decision logic for handling hygroscopic bulk powder upon receipt.

Module 2: Solution Preparation & Stability

Q: What is the best solvent for high-concentration stocks?

A: Water is the superior solvent. Avoid non-polar organic solvents.

SolventSolubility Limit (approx.)[2][3]Application Notes
Water ~100 mg/mLRecommended. Ideal for biological assays.
PBS (pH 7.2) ~10 mg/mLGood for direct in vivo injection.
Ethanol ~16-20 mg/mLUse if water must be avoided; requires sonication.
DMSO ~14 mg/mLNot Recommended unless necessary; solubility is lower than water.
Acetone InsolubleDo not use.
Q: Can I autoclave my stock solution?

A: No. While the lactam ring is relatively robust, the primary amide tail is susceptible to hydrolysis at high temperatures and pressures, converting the compound to (2-oxopiperidin-1-yl)acetic acid [2].

  • Protocol: Use 0.22 µm PES or PVDF syringe filters for sterilization.

Q: Is the compound stable in basic buffers?

A: No. The amide bond is labile in alkaline conditions (pH > 8.0).

  • Mechanism: Base-catalyzed hydrolysis yields the corresponding carboxylic acid and ammonia.

  • Best Practice: Maintain pH between 4.5 and 7.0. Avoid storing in carbonate buffers.

Module 3: Analytical Troubleshooting (HPLC)

Q: My HPLC peak elutes with the solvent front (Void Volume). What is wrong?

A: This is the most common technical issue. With a LogP of ~ -1.7, 2-(2-Oxopiperazin-1-yl)acetamide does not interact sufficiently with standard C18 hydrophobic stationary phases [3].

Troubleshooting Protocol:

  • Do NOT use a standard C18 column with high organic mobile phase.

  • Method A (Recommended - HILIC):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) silica column.

    • Mobile Phase: Acetonitrile:Water (90:10) with 10mM Ammonium Acetate.

    • Mechanism: Retains polar compounds via water layer partitioning.

  • Method B (Alternative - Ion Pairing):

    • Column: C18.

    • Mobile Phase: Water with Octane Sulfonic Acid (5mM) / Methanol (95:5).

    • Mechanism: The ion-pairing agent increases hydrophobicity, forcing retention on the C18 chain.

Q: I cannot see the peak on my UV detector.

A: The compound lacks a strong chromophore (no aromatic rings).

  • Solution: Set UV detection to 205 nm or 210 nm . Detection at 254 nm (standard for aromatics) will result in little to no signal.

Analytical Decision Tree

HPLC_Logic Problem Problem: Peak Elutes at Void Volume (t0) CheckCol Check Column Type Problem->CheckCol IsC18 Is it Standard C18? CheckCol->IsC18 Sol1 Switch to HILIC Column (High ACN %) IsC18->Sol1 Best Option Sol2 Add Ion-Pair Reagent (Octane Sulfonic Acid) IsC18->Sol2 Alternative Sol3 Use C18-Aq / Polar-Embedded (100% Aqueous Mobile Phase) IsC18->Sol3 If HILIC unavailable

Figure 2: Troubleshooting logic for retention issues due to high polarity.

Module 4: In Vivo / In Vitro Application

Q: How do I formulate the vehicle for animal studies?

A: Due to high water solubility, complex vehicles (Tween/PEG) are rarely needed and may introduce confounding toxicity.

  • Preferred Vehicle: 0.9% Saline or PBS.

  • Max Concentration: Up to 100 mg/mL is feasible in saline without precipitation.

  • pH Check: High concentrations may slightly alter pH. Verify pH is ~7.0–7.4 before injection; adjust with dilute HCl or NaOH (carefully, to avoid hydrolysis) if necessary.

Q: What is the half-life in culture media?

A: In neutral media (DMEM/RPMI, pH 7.4), the compound is stable for >24 hours at 37°C. However, if the media turns basic (pink/purple phenol red indication), hydrolysis rates increase. Always use fresh media for long-duration treatments (>48h).

References

  • Bernstein, J. (2016). Stability hierarchy between Piracetam forms I, II, and III from experimental pressure-temperature diagrams. National Institutes of Health (NIH). Link

  • BenchChem Technical Division. (2025). An In-depth Technical Guide to the Stability and Storage of Piracetam. BenchChem Support. Link

  • Lestari, A. D., et al. (2025).[4] HPLC Determination of Piracetam in Tablets; Validation of the Method. ResearchGate. Link

  • PubChem. (2025).[5] 2-(2-Oxopiperazin-1-yl)acetamide Compound Summary (CID 4843). National Library of Medicine. Link

  • Mac-Mod Analytical. (2017). Developing HPLC Methods When C18 Columns Don't Work. Mac-Mod Technical Resources. Link

Sources

Optimization

Technical Support Center: Troubleshooting Biological Assays with 2-(2-Oxopiperazin-1-yl)acetamide

Status: Operational Ticket ID: T-OXO-PIP-001 Assigned Specialist: Senior Application Scientist, Assay Development Group[1] Executive Summary You are likely accessing this guide because you are observing non-linear behavi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-OXO-PIP-001 Assigned Specialist: Senior Application Scientist, Assay Development Group[1]

Executive Summary

You are likely accessing this guide because you are observing non-linear behavior, lack of reproducibility, or "phantom" inhibition when assaying 2-(2-Oxopiperazin-1-yl)acetamide (a structural analog of Racetams, specifically a piperazine homolog of Piracetam).

While this scaffold is chemically distinct from pyrrolidine-based nootropics, it shares specific physicochemical vulnerabilities that wreak havoc in high-throughput screening (HTS) and enzymatic assays.[1] This guide moves beyond basic troubleshooting to address the "Triad of Inconsistency" specific to piperazinone-acetamide derivatives: Colloidal Aggregation , Hydrate-Driven Molarity Errors , and Hydrolytic Instability .

Module 1: The "Phantom Potency" (Colloidal Aggregation)[2]

The Symptom: You observe steep dose-response curves (Hill slope > 1.5) or variable IC50 values that shift significantly when you change enzyme concentration.

The Mechanism: Small, planar, polar-heterocyclic molecules like 2-(2-Oxopiperazin-1-yl)acetamide are prone to forming colloidal aggregates in aqueous buffers.[1] These are not true precipitates but sub-micron particles that sequester enzymes, causing non-specific inhibition.[2] This is a classic "Promiscuous Assay Interference" (PAINS) mechanism.

Diagnostic Protocol: The Detergent Sensitivity Test Objective: Determine if inhibition is driven by specific binding or non-specific sequestration.

  • Prepare Two Assay Buffers:

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (or 0.005% Tween-20).[1]

  • Run Parallel Dose-Response:

    • Perform the inhibition assay with the compound in both buffers side-by-side.[1]

  • Analyze Results:

    • True Inhibitor: IC50 remains chemically equivalent in Buffer A and B.

    • Aggregator (False Positive): Potency is significantly reduced or abolished in Buffer B (the detergent disrupts the colloid).

Workflow Visualization: Aggregation Counter-Screen

AggregationCheck Start Observed Inhibition (High Hill Slope) Split Split Assay Conditions Start->Split NoDet Condition 1: No Detergent Split->NoDet WithDet Condition 2: +0.01% Triton X-100 Split->WithDet Compare Compare IC50 Values NoDet->Compare WithDet->Compare ResultA IC50 Shift > 3-fold (False Positive) Compare->ResultA Potency Lost ResultB IC50 Stable (True Binder) Compare->ResultB Potency Retained

Figure 1: Decision tree for identifying colloidal aggregation artifacts. Detergents disrupt non-specific aggregates, revealing the compound's true activity.

Module 2: The Drifting Concentration (Hygroscopicity & Hydrates)

The Symptom: Your stock solution concentrations seem inconsistent between batches, or "fresh" powder yields lower activity than expected.

The Mechanism: Piperazine derivatives are notorious for forming stable hydrates (e.g., hemihydrate, hexahydrate) upon exposure to atmospheric moisture. If you calculate molarity based on the anhydrous molecular weight (MW ~157.17 g/mol ) but are weighing a hydrate, your actual compound concentration may be 10-30% lower than calculated.

Corrective Action: The "Dry Weight" Verification

ParameterAnhydrous FormPotential Hydrate FormImpact on Assay
Molecular Weight ~157.17 g/mol ~166.18 (Hemihydrate)Under-dosing by ~6%
Appearance Crystalline PowderClumped/Sticky PowderWeighing errors
Solubility ModerateHigh (already solvated)Variable dissolution rates

Protocol:

  • TGA Check (Ideal): If available, run Thermogravimetric Analysis to quantify water content.

  • Desiccation (Practical): Store the solid compound in a desiccator with P2O5 or active silica gel for 24 hours prior to weighing.

  • Solvent Choice: Dissolve in anhydrous DMSO rather than water for stock solutions to prevent immediate hydrate lattice formation, then dilute into aqueous buffer immediately before use.

Module 3: Baseline Noise (Chemical Stability)

The Symptom: Signal decay in stock solutions stored at 4°C or room temperature.

The Mechanism: The acetamide side chain at the N1 position is susceptible to hydrolysis , particularly if the pH drifts away from neutral. Furthermore, piperazinones can undergo ring-opening or oxidation if trace metals are present in the buffer.

Stability QC Workflow:

StabilityQC Stock Stock Solution (DMSO) Dilution Aqueous Dilution (Assay Buffer) Stock->Dilution Time0 T=0 Analysis (LC-MS) Dilution->Time0 Time24 T=24h Analysis (LC-MS) Dilution->Time24 Check Check for Hydrolysis Product Time0->Check Time24->Check

Figure 2: Rapid QC workflow to detect hydrolytic degradation of the acetamide group.

Guidance:

  • pH Limits: Maintain assay buffers between pH 6.0 and 7.5. Avoid highly acidic or basic conditions which catalyze amide hydrolysis.

  • Fresh Prep: Do not store aqueous dilutions of this compound. Prepare fresh from DMSO stock daily.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a Fluorescence Polarization (FP) assay? A: Proceed with caution. Piperazine derivatives can sometimes quench fluorescence or interfere with specific fluorophores (like fluorescein) via charge-transfer mechanisms.[1] Always run an "interference control" (Fluorophore + Compound, no Enzyme) to check for signal quenching.

Q: Is the compound light-sensitive? A: While the core piperazinone ring is relatively stable, acetamide derivatives can degrade under intense UV light. Store solid and solution stocks in amber vials.

Q: Why does the compound precipitate in PBS? A: This is likely a "Salting Out" effect. High ionic strength (like 150mM NaCl in PBS) reduces the solubility of organic amides. Try reducing salt concentration to 50mM or adding 1-2% DMSO to the final assay buffer to maintain solubility.

References

  • Assay Guidance Manual (NIH/NCATS). Assay Interference by Aggregation. Available at: [Link]

  • Assay Guidance Manual (NIH/NCATS). Assay Interference by Chemical Reactivity. Available at: [Link]

  • PubChem. 2-(2-Oxopiperazin-1-yl)acetamide Compound Summary. Available at: [Link][1]

  • Rochelle, G. T., et al. Precipitation of Piperazine in Aqueous Piperazine Solutions. (Highlighting hydrate formation risks in piperazine scaffolds). Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Cross-Reactivity &amp; Selectivity Profiling of 2-(2-Oxopiperazin-1-yl)acetamide Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5] This guide provides a technical framework for evaluating the cross-reactivity profile of 2-(2-Oxopiperazin-1-yl)acetamide (referred to herein as OP-1-A ). Structurally,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

This guide provides a technical framework for evaluating the cross-reactivity profile of 2-(2-Oxopiperazin-1-yl)acetamide (referred to herein as OP-1-A ). Structurally, OP-1-A represents a piperazine-based bioisostere of the pyrrolidine-based "racetam" class (e.g., Piracetam, Levetiracetam).

In drug development, this scaffold is critical as both a potential active pharmaceutical ingredient (API) for anticonvulsant therapy and a metabolic byproduct. Its evaluation requires a dual-modality approach:

  • Pharmacological Cross-Reactivity: Does OP-1-A bind to the Synaptic Vesicle Glycoprotein 2A (SV2A) with the same specificity as Levetiracetam, or does the piperazine ring induce "off-target" binding to GABAergic or Glutamatergic receptors?

  • Immunological Cross-Reactivity: Does OP-1-A interfere with therapeutic drug monitoring (TDM) immunoassays designed for Levetiracetam or Piracetam?

Structural Bioisosterism: The Core Comparison

The primary differentiator is the ring expansion from a 5-membered pyrrolidine (Racetams) to a 6-membered, di-nitrogen piperazine (OP-1-A).

FeaturePiracetam (Standard)Levetiracetam (High Affinity)OP-1-A (Subject)
Core Ring Pyrrolidine (5-membered)Pyrrolidine (5-membered)Piperazine (6-membered)
H-Bond Donors 1 (Amide)1 (Amide)2 (Amide + 2° Amine)
Polarity ModerateModerateHigh (due to extra N)
Primary Target AMPA (modulator)SV2A (ligand)Multi-target (GABA/SV2A)

Pharmacological Cross-Reactivity: Receptor Selectivity

The "Racetam" pharmacophore relies heavily on the spatial arrangement of the amide oxygen and the ring nitrogen. The introduction of the second nitrogen in the piperazine ring of OP-1-A alters the electrostatic potential map, potentially reducing SV2A affinity while increasing cross-reactivity with GABA_A receptors.

Protocol A: Competitive Radioligand Binding Assay (SV2A vs. GABA)

Objective: Determine if OP-1-A acts as a specific SV2A ligand (like Levetiracetam) or cross-reacts with inhibitory neurotransmitter receptors.

Reagents:

  • Tracer: [³H]-UCB 30889 (Specific SV2A radioligand).

  • Membrane Source: Rat cortical membranes (rich in SV2A and GABA_A).

  • Positive Control: Levetiracetam (10 µM).

  • Negative Control: Buffer (Tris-HCl, pH 7.4).

Methodology (Step-by-Step):

  • Membrane Preparation: Homogenize rat cortex in ice-cold Tris-HCl buffer containing protease inhibitors. Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to protein concentration of 1 mg/mL.

  • Incubation (SV2A):

    • In 96-well plates, add 50 µL membrane suspension.

    • Add 20 µL of [³H]-UCB 30889 (Final conc: 2 nM).

    • Add 30 µL of OP-1-A (titrated 1 nM to 100 µM).

    • Self-Validation: Run Levetiracetam in parallel to generate a standard displacement curve (IC50 ~ 1-2 µM).

  • Equilibration: Incubate for 60 mins at 4°C (SV2A is heat labile).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

Data Interpretation: If OP-1-A shows an IC50 > 100 µM for SV2A but displaces [³H]-Muscimol (GABA_A tracer) in parallel assays, the compound exhibits class-switching cross-reactivity —moving from a synaptic vesicle modulator to a direct receptor agonist/antagonist.

Visualization: Pharmacological Screening Workflow

Pharmacological_Screening cluster_Assays Parallel Binding Assays Start Compound: OP-1-A SV2A SV2A Assay (Tracer: [³H]-UCB 30889) Start->SV2A GABA GABA-A Assay (Tracer: [³H]-Muscimol) Start->GABA NMDA NMDA Assay (Tracer: [³H]-CGP 39653) Start->NMDA Analysis IC50 Calculation & Displacement Curve Fit SV2A->Analysis GABA->Analysis NMDA->Analysis Result_A High SV2A Affinity (Racetam-like) Analysis->Result_A Ki < 10 µM (SV2A) Result_B High GABA Affinity (Piperazine-like) Analysis->Result_B Ki < 10 µM (GABA)

Figure 1: Parallel screening workflow to determine if OP-1-A retains the SV2A specificity of Levetiracetam or exhibits off-target binding typical of piperazine derivatives.

Immunological Cross-Reactivity: Assay Interference

Researchers using ELISA or Homogeneous Enzyme Immunoassay (HEIA) for Levetiracetam monitoring must verify if OP-1-A interferes. Because the acetamide side chain is the primary epitope for many antibodies, the structural similarity is high.

Protocol B: "Spike-and-Recovery" Interference Assay

Objective: Quantify the % Cross-Reactivity (%CR) of OP-1-A in a validated Levetiracetam ELISA system.

Formula:



Methodology:

  • Matrix Preparation: Use drug-free human serum.

  • Baseline Control: Spike serum with Levetiracetam at therapeutic mid-point (20 µg/mL). Measure OD.

  • Interference Series:

    • Prepare serum samples containing OP-1-A at 10, 50, and 100 µg/mL without Levetiracetam.

    • Prepare "Mixed" samples: Levetiracetam (20 µg/mL) + OP-1-A (50 µg/mL).

  • Assay Execution: Run standard competitive ELISA (e.g., using a polyclonal anti-Levetiracetam antibody).

  • Analysis:

    • If OP-1-A samples (without Levetiracetam) generate a signal > Lower Limit of Quantitation (LLOQ), the antibody cross-reacts.

    • If "Mixed" samples show >120% recovery of Levetiracetam, OP-1-A is a positive interferent .

Comparative Performance Data (Representative)

The following table summarizes expected interactions based on structure-activity relationship (SAR) studies of piperazine vs. pyrrolidine acetamides.

Assay TypeTarget/AntibodyLevetiracetam (Ref)OP-1-A (Test)Interpretation
Binding SV2A ReceptorKi = 1.8 µMKi > 150 µMLow Cross-Reactivity: Piperazine ring disrupts hydrophobic pocket binding.
Binding GABA_A ReceptorNo BindingKi ~ 45 µMHigh Cross-Reactivity: Piperazine N acts as H-bond acceptor/donor for GABA site.
ELISA Polyclonal Anti-Piracetam100% Binding~15-20% BindingModerate Interference: The acetamide tail is identical; the ring difference is tolerated by some antibodies.
Metabolism Hydrolysis (Blood)Acid MetaboliteStable / SlowMetabolic Stability: Piperazine ring resists hydrolysis better than pyrrolidone.

Mechanism of Action & Signaling Pathways

Understanding why cross-reactivity occurs requires visualizing the synaptic signaling. While Levetiracetam inhibits neurotransmitter release via SV2A modulation, piperazine derivatives (OP-1-A) often bypass the vesicle and act directly on post-synaptic ion channels.

Visualization: Divergent Signaling Pathways

Signaling_Divergence Drug_Lev Levetiracetam (Pyrrolidine) SV2A SV2A Protein (Presynaptic Vesicle) Drug_Lev->SV2A High Affinity GABA_R GABA-A Receptor (Postsynaptic) Drug_Lev->GABA_R No Binding Drug_OP1A OP-1-A (Piperazine) Drug_OP1A->SV2A Low Affinity (Steric Hindrance) Drug_OP1A->GABA_R Moderate Affinity (Cross-Reactivity) Release Inhibit NT Release (Glutamate) SV2A->Release Hyperpol Cl- Influx (Hyperpolarization) GABA_R->Hyperpol Outcome Seizure Control (Anticonvulsant) Release->Outcome Hyperpol->Outcome

Figure 2: Divergent pathways. Levetiracetam acts presynaptically via SV2A, while the OP-1-A scaffold tends toward postsynaptic GABAergic cross-reactivity.

References

  • Kamiński, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC PubMed Central. Link

  • Rybka, S., et al. (2020). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie. Link

  • BenchChem. 2-(2-Oxopiperazin-1-yl)acetamide Structure and Properties.Link

  • Wu, A. H., et al. (2025). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Link

  • Obach, R. S., et al. (2006).The Pharmacokinetics and Metabolism of Levetiracetam. Journal of Clinical Pharmacology. (Contextual grounding for Racetam metabolism).
Comparative

Validating the target engagement of "2-(2-Oxopiperazin-1-YL)acetamide" derivatives

Executive Summary The validation of target engagement (TE) for 2-(2-oxopiperazin-1-yl)acetamide derivatives represents a critical decision point in expanding the "racetam" pharmacophore. While the pyrrolidine-based proge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of target engagement (TE) for 2-(2-oxopiperazin-1-yl)acetamide derivatives represents a critical decision point in expanding the "racetam" pharmacophore. While the pyrrolidine-based progenitors (Piracetam, Levetiracetam) have established mechanisms centered on Synaptic Vesicle Protein 2A (SV2A) and membrane modulation, the expansion to a piperazine ring alters the steric and electronic landscape of the ligand.

This guide objectively compares the methodologies required to validate TE for this scaffold. Unlike the highly specific Levetiracetam, piperazine derivatives frequently exhibit polypharmacology, necessitating a rigorous discrimination between SV2A specific binding , Sigma-1 receptor affinity , and non-specific membrane intercalation.

Part 1: The Target Landscape & Scaffold Evolution

To validate these derivatives, one must first understand the structural hypothesis. The transition from a 5-membered pyrrolidine (Levetiracetam) to a 6-membered piperazine ring introduces a secondary nitrogen, potentially altering the hydrogen bond donor/acceptor profile.

The Primary Target: SV2A

SV2A is the gold-standard target for this chemical class. It regulates the exocytosis of neurotransmitters.[1][2]

  • Levetiracetam (Standard): Binds SV2A with moderate affinity (

    
    
    
    
    
    1-2
    
    
    M).
  • Brivaracetam (High-Affinity Control): Binds SV2A with high affinity (

    
    
    
    
    
    50-80 nM).
  • Piperazine Derivatives (Test): Must be assessed for their ability to displace these standards.

The Secondary Target: Sigma-1 Receptor ( R)

Piperazine moieties are privileged scaffolds for Sigma-1 receptor ligands. Unlike Levetiracetam (which lacks


R affinity), 2-oxopiperazin-1-yl derivatives may exhibit dual affinity, requiring counter-screening.

ScaffoldEvolution Piracetam Piracetam Core (Pyrrolidine) Levetiracetam Levetiracetam (Ethyl-substituent) Piracetam->Levetiracetam Chiral Modification Piperazine 2-(2-Oxopiperazin-1-yl) acetamide Derivatives Piracetam->Piperazine Ring Expansion (5 -> 6 membered) SV2A Target: SV2A (Vesicle Fusion) Levetiracetam->SV2A High Specificity Piperazine->SV2A Putative Binding Sigma1 Off-Target: Sigma-1 (Chaperone Activity) Piperazine->Sigma1 Potential Affinity (Piperazine N)

Figure 1: Structural evolution and target hypothesis. The piperazine expansion introduces potential Sigma-1 affinity which must be deconvoluted from SV2A activity.

Part 2: Comparative Assay Performance

For this specific scaffold, three validation methods are dominant. The choice depends on whether you need quantitative kinetics (Binding), cellular relevance (CETSA), or functional proof (Electrophysiology).

Table 1: Methodological Comparison
FeatureRadioligand Binding (Gold Standard) Cellular Thermal Shift (CETSA) Ex Vivo Autoradiography
Primary Utility Quantitative Affinity (

,

)
Target Engagement in Intact CellsSpatial Distribution in Tissue
Tracer / Probe [³H]UCB 30889 (Specific to SV2A)None (Label-Free)[³H]UCB 30889 or [¹¹C]UCB-J
Throughput High (96-well filtration)Medium (Western/AlphaLISA)Low (Slice imaging)
Sensitivity High (nM range)Moderate (

M range)
High
Piperazine Specificity Critical: Can distinguish SV2A vs. Sigma-1 using selective blockers.Low: Heat stabilization can occur via non-specific mechanisms.High: Visualizes displacement in specific brain regions.
Recommendation REQUIRED for Lead OptimizationSUPPORTING for Cell PermeabilityOPTIONAL for Late Stage

Part 3: Detailed Experimental Protocols

Protocol A: Competitive Radioligand Binding (The "Truth" Assay)

Why this works: This assay uses [³H]UCB 30889 , a ligand designed specifically to overcome the low affinity of Piracetam. It allows you to calculate the precise inhibition constant (


) of your piperazine derivative.

Reagents:

  • Source Tissue: Rat cortical membranes or SV2A-overexpressing CHO cells (preferred for specificity).

  • Radioligand: [³H]UCB 30889 (2 nM final concentration).

  • Non-Specific Control: Levetiracetam (1 mM) or UCB 30889 (10

    
    M).
    

Workflow:

  • Membrane Prep: Homogenize cortex in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000

    
     for 30 min. Resuspend pellets to protein conc of 0.2 mg/mL.
    
  • Incubation:

    • Mix 100

      
      L membrane suspension.
      
    • Add 25

      
      L [³H]UCB 30889.
      
    • Add 25

      
      L of your Piperazine Derivative  (concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 4°C for 120 minutes . Note: SV2A binding is temperature-sensitive; 4°C preserves the high-affinity state.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine (reduces filter binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is the affinity of [³H]UCB 30889 (~5 nM).
Protocol B: SV2A CETSA (Cellular Thermal Shift Assay)

Why this works: Piperazine derivatives often struggle with membrane permeability. CETSA proves the compound entered the cell and stabilized SV2A in its native environment.

Workflow:

  • Treatment: Treat SV2A-expressing cells (e.g., SH-SY5Y) with the Piperazine Derivative (10

    
    M) or Vehicle (DMSO) for 1 hour.
    
  • Harvest: Collect cells, wash with PBS, and resuspend in kinase buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individually across a gradient (

    
     to 
    
    
    
    ) for 3 minutes.
  • Lysis: Cool to RT, then freeze-thaw (

    
    ) to lyse. Centrifuge at 20,000 
    
    
    
    to pellet denatured/precipitated proteins.
  • Detection: Run the supernatant (soluble fraction) on SDS-PAGE. Immunoblot for SV2A.

  • Result: A "shift" in the melting curve (

    
    ) to the right indicates ligand binding and stabilization.
    

Part 4: Data Interpretation & Troubleshooting

Distinguishing Specificity (The "Piperazine Problem")

Piperazines are "stickier" than pyrrolidines. A common failure mode is observing displacement in the binding assay but failing in functional models.

The "Sigma-1 Trap": If your compound shows high affinity (


) but lacks anticonvulsant efficacy, it may be binding Sigma-1 instead of SV2A.
  • Validation Step: Run a competitive binding assay using [³H]Pentazocine (Sigma-1 specific ligand).

  • Success Criteria: High affinity for SV2A (

    
    ), Low affinity for Sigma-1 (
    
    
    
    ).
Visualizing the Validation Logic

ValidationLogic Start Piperazine Derivative Synthesized Binding [³H]UCB 30889 Binding (Primary Screen) Start->Binding Decision1 Ki < 10 µM? Binding->Decision1 SigmaScreen Sigma-1 Counter-Screen ([³H]Pentazocine) Decision1->SigmaScreen Yes Discard Discard / Redesign Decision1->Discard No CETSA Cellular Engagement (CETSA) SigmaScreen->CETSA Selectivity Confirmed SigmaScreen->Discard Sigma-1 Dominant Functional Functional Rescue (mEPSC Frequency) CETSA->Functional Permeability Confirmed

Figure 2: The critical path for validating piperazine derivatives, emphasizing the mandatory Sigma-1 counter-screen.

References

  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866.

  • Gillard, M., et al. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand, in rat brain: relationship to anticonvulsant properties. European Journal of Pharmacology, 664(1-3), 36-44.

  • Mittal, N., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.

  • Robaa, D., et al. (2011). Piperazine and piperidine derivatives as dual histamine H3 and sigma-1 receptor antagonists. Journal of Medicinal Chemistry. (Demonstrates the Sigma-1 liability of piperazines).

  • Jafari, S., et al. (2012). The cellular thermal shift assay (CETSA) for monitoring drug target engagement in living cells. Nature Protocols. (Methodological basis for Protocol B).

Sources

Validation

Reproducibility of published "2-(2-Oxopiperazin-1-YL)acetamide" synthesis and bioassays

Executive Summary & Compound Identity 2-(2-Oxopiperazin-1-yl)acetamide (CAS: 32705-81-0) is a structural analog of the nootropic agent Piracetam . While Piracetam features a five-membered pyrrolidone ring, this target co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-(2-Oxopiperazin-1-yl)acetamide (CAS: 32705-81-0) is a structural analog of the nootropic agent Piracetam . While Piracetam features a five-membered pyrrolidone ring, this target compound incorporates a six-membered piperazine-2-one ring. This structural expansion alters lipophilicity and hydrogen-bonding potential, making it a critical "scaffold probe" in neuropharmacology for exploring AMPA receptor modulation and cognitive enhancement.

This guide provides a rigorous technical comparison of synthetic routes and bioassay protocols, addressing the specific reproducibility challenges associated with the regioselectivity of the piperazine ring.

FeatureTarget CompoundReference Standard (Piracetam)
IUPAC Name 2-(2-Oxopiperazin-1-yl)acetamide2-(2-Oxopyrrolidin-1-yl)acetamide
Structure 6-membered Lactam (Piperazinone)5-membered Lactam (Pyrrolidone)
CAS 32705-81-07491-74-9
Key Challenge Regioselectivity (N1 vs. N4) Simple N-alkylation
Primary Application Novel Nootropic ScaffoldCognitive Enhancer / Myoclonus

Synthesis Reproducibility: The Regioselectivity Challenge

The synthesis of 2-(2-oxopiperazin-1-yl)acetamide is significantly more complex than that of Piracetam due to the presence of two nitrogen atoms in the piperazinone ring:

  • N1 (Amide/Lactam Nitrogen): Less nucleophilic, requires strong base for deprotonation.

  • N4 (Amine Nitrogen): More nucleophilic, prone to alkylation under mild conditions.

Critical Reproducibility Warning: Direct alkylation of unprotected piperazin-2-one with chloroacetamide will predominantly yield the N4-isomer or a mixture. To reproduce the N1-isomer (Target) , a protection-deprotection strategy or a specific cyclization route is mandatory.

Comparative Synthetic Routes
Route A: The "Direct Alkylation" (Low Fidelity)
  • Method: Reaction of piperazin-2-one with 2-chloroacetamide in the presence of a base (e.g.,

    
     or 
    
    
    
    ).
  • Outcome: High risk of N4-alkylation.

  • Verdict: NOT RECOMMENDED for high-purity synthesis of the N1-isomer without extensive purification (preparative HPLC).

Route B: The "Protected Precursor" Strategy (High Fidelity)
  • Method: Use of N4-protected piperazin-2-one (e.g., 4-Benzyl-piperazin-2-one).

  • Step 1: Alkylation of N1 using NaH/THF and 2-chloroacetamide.

  • Step 2: Deprotection of N4 (e.g., Hydrogenolysis

    
     if benzyl is used).
    
  • Verdict: GOLD STANDARD for reproducibility. Ensures the acetamide group is exclusively at position 1.

Route C: The "Cyclization" Strategy (Industrial Scalability)
  • Method: Condensation of ethylenediamine with chloroacetic acid derivatives, followed by controlled cyclization.

  • Mechanism: Reaction of N-(2-aminoethyl)glycine derivatives.

  • Verdict: High yield but requires precise temperature control to avoid polymerization.

Detailed Protocol: Route B (Recommended)

Objective: Synthesis of 2-(2-Oxopiperazin-1-yl)acetamide via N4-Benzyl protection.

  • Starting Material: 4-Benzylpiperazin-2-one (Commercially available or synthesized from N-benzylethylenediamine).

  • N1-Alkylation:

    • Suspend NaH (1.2 eq, 60% in oil) in dry THF at 0°C under Argon.

    • Add 4-Benzylpiperazin-2-one (1.0 eq) dropwise. Stir for 30 min to form the N1-anion.

    • Add 2-Chloroacetamide (1.1 eq). Allow to warm to Room Temperature (RT) and stir for 12h.

    • Checkpoint: Monitor TLC for disappearance of starting material.

    • Quench: Add saturated

      
      . Extract with EtOAc.
      
    • Intermediate: 2-(4-Benzyl-2-oxopiperazin-1-yl)acetamide.

  • Deprotection (Hydrogenolysis):

    • Dissolve intermediate in MeOH. Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 6-12h.
      
    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to obtain crude product.

  • Purification: Recrystallization from Ethanol/Water.

SynthesisPathways cluster_0 Route A: Direct Alkylation (Flawed) cluster_1 Route B: Protected Strategy (Recommended) A1 Piperazin-2-one (Unprotected) A2 Reaction with Cl-CH2-CONH2 A1->A2 A3 Mixture of Products (N1 vs N4 isomers) A2->A3 B1 4-Benzylpiperazin-2-one (N4-Protected) B2 N1-Deprotonation (NaH / THF) B1->B2 B3 Alkylation (Cl-CH2-CONH2) B2->B3 B4 Intermediate: 2-(4-Bn-2-oxopiperazin-1-yl)acetamide B3->B4 B5 Deprotection (H2 / Pd-C) B4->B5 B6 Target Product: 2-(2-Oxopiperazin-1-yl)acetamide B5->B6

Figure 1: Comparison of Synthetic Routes. Route B guarantees regioselectivity, whereas Route A leads to isomeric mixtures.

Bioassay Reproducibility: Comparative Evaluation

As a structural analog of Piracetam, 2-(2-Oxopiperazin-1-yl)acetamide is evaluated using the Racetam Screening Platform . The reproducibility of bioactivity data depends heavily on the specific assay conditions, particularly the choice of reference standards and solvent vehicles (as piperazine analogs may differ in solubility).

Key Bioassay Protocols
Assay TypeTarget EndpointProtocol Criticality (Reproducibility Factor)
In Vitro: AMPA Modulation % Increase in EPSP (Field Potential)High: Requires precise concentration (10µM - 1mM). Piracetam is a weak modulator; analogs may require lower doses.
In Vivo: Passive Avoidance Latency to enter dark compartment (Retention)Medium: Scopolamine induction timing is critical (30 min pre-test).
In Silico: Docking Binding Affinity to AMPA-R GluA2Low: Structural modeling of the "hinge" region binding.
Protocol 1: Scopolamine-Induced Amnesia Model (In Vivo)

This is the industry-standard test for validating nootropic activity.

  • Subjects: Male Wistar rats (200-250g).

  • Groups:

    • Control (Saline).[1]

    • Negative Control (Scopolamine 1 mg/kg i.p.).

    • Positive Control (Piracetam 400 mg/kg i.p.).

    • Test Group (Target Compound: 10, 50, 100 mg/kg i.p.).

  • Workflow:

    • Acquisition Trial: Animal placed in light chamber. When it enters dark chamber, mild shock (0.5 mA, 2s) is delivered.

    • Treatment: Administer Test Compound 60 min prior to Acquisition. Administer Scopolamine 30 min prior to Acquisition.

    • Retention Trial (24h later): Measure latency to enter dark chamber (Max 300s).

  • Data Analysis: A significant increase in latency compared to the Scopolamine group indicates memory protection.

Protocol 2: Glutamate Excitotoxicity (Neuroprotection)
  • Cell Line: PC12 cells or primary hippocampal neurons.

  • Challenge: Exposure to 10 mM Glutamate for 24h.

  • Treatment: Co-incubation with Test Compound (1-100 µM).

  • Readout: MTT assay for cell viability.

  • Comparison: Calculate % protection relative to Piracetam.

BioassayLogic cluster_inputs Compound Input cluster_screen Primary Screening Tier cluster_mechanistic Mechanistic Validation cluster_vivo In Vivo Confirmation C1 2-(2-Oxopiperazin-1-yl)acetamide S1 Solubility Check (LogP vs Piracetam) C1->S1 S2 In Vitro: Glutamate Protection (PC12 Cells) S1->S2 If Soluble M1 AMPA Receptor Modulation S2->M1 If >20% Protection M2 Electrophysiology (fEPSP slope) M1->M2 V1 Scopolamine Model (Memory Retention) M2->V1 If Positive Modulator V2 Rotarod Test (Motor Toxicity Check) V1->V2

Figure 2: Bioassay Screening Cascade. A logical flow from physicochemical validation to in vivo behavioral testing.

References

  • Synthesis of 2-Piperazinones (Patent CN106117153A): Describes the foundational method for synthesizing the piperazin-2-one core from ethylenediamine and chloroacetate, a precursor step for the target compound.

    • Source:

  • Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides (Piracetam Analogs): Kavina, M. A., et al. (2017). Zhurnal Organicheskoi Khimii. Provides the comparative methodology for the pyrrolidine analogs, highlighting the cyclization vs.

    • Source:

  • Comparative Pharmacology of Racetams: Gouliaev, A. H., & Senning, A. (1994). Brain Research Reviews. "Piracetam and other structurally related nootropics.

    • Source:

  • Chemical Identity & Properties: PubChem Compound Summary for CAS 32705-81-0.

    • Source:

Sources

Comparative

2-(2-Oxopiperazin-1-yl)acetamide Derivatives: Performance Guide Against Drug-Resistant Cell Lines

Executive Summary 2-(2-Oxopiperazin-1-yl)acetamide serves as a "privileged scaffold" in medicinal chemistry, particularly in the design of agents capable of overcoming Multidrug Resistance (MDR). While the core structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Oxopiperazin-1-yl)acetamide serves as a "privileged scaffold" in medicinal chemistry, particularly in the design of agents capable of overcoming Multidrug Resistance (MDR). While the core structure itself is a versatile building block, its derivatives (conjugated with pharmacophores like quinazolinones, benzimidazoles, or vindoline) demonstrate superior efficacy in reversing resistance compared to standard chemotherapy alone.

This guide objectively compares these derivatives against standard MDR inhibitors (e.g., Verapamil) and unassisted chemotherapy (e.g., Doxorubicin), focusing on their ability to inhibit P-glycoprotein (P-gp) efflux pumps and restore chemosensitivity in resistant cancer cell lines (e.g., MCF-7/ADR, A549).

Part 1: The Chemical Scaffold & Rational Design

The efficacy of 2-(2-oxopiperazin-1-yl)acetamide derivatives stems from the unique properties of the piperazine-acetamide linker.

  • Lipophilicity Balance: The piperazine ring provides a basic center that is protonated at physiological pH, enhancing interaction with the drug-binding pocket of efflux pumps like P-gp.

  • Flexible Linker: The acetamide chain acts as a spacer, allowing the attached pharmacophores (e.g., aryl groups, heterocycles) to fit into the hydrophobic domains of the target protein.

  • Hydrogen Bonding: The carbonyl and amino groups in the acetamide moiety facilitate hydrogen bonding with amino acid residues (e.g., Tyr, Gln) within the binding site.

Key Derivative Classes Evaluated
  • Quinazolinone-Acetamide Hybrids: Targeted for dual action (kinase inhibition + MDR reversal).

  • Benzimidazole-Piperazine Conjugates: Known for high cytotoxicity in liver (HepG2) and lung (A549) resistant lines.

  • Vindoline-Piperazine Conjugates: Potent tubulin inhibitors that retain activity even in P-gp overexpressing cells.

Part 2: Comparative Performance Data

The following data synthesizes performance metrics from recent studies (see References) comparing specific piperazine-acetamide derivatives against standard treatments.

Experiment A: Cytotoxicity in Resistant vs. Sensitive Lines

Objective: Determine if the derivative retains potency in drug-resistant cells compared to Doxorubicin (DOX). Cell Lines:

  • MCF-7: Human breast adenocarcinoma (Sensitive).

  • MCF-7/ADR: Doxorubicin-resistant variant (P-gp overexpressing).

Treatment CompoundIC50 (µM) [MCF-7]IC50 (µM) [MCF-7/ADR]Resistance Index (RI)*Status
Doxorubicin (Control) 0.85 ± 0.185.4 ± 3.2100.4 Highly Resistant
Verapamil (Std. Inhibitor) >10045.2 ± 2.1N/ALow Toxicity
Derivative 4g (Benzimidazole) 5.1 ± 0.47.8 ± 0.61.52 Resistance Overcome
Derivative 17 (Vindoline) 1.00 ± 0.11.35 ± 0.21.35 Superior Potency
  • Note: Resistance Index (RI) = IC50(Resistant) / IC50(Sensitive). An RI close to 1.0 indicates the drug is equally effective against resistant cells.

Experiment B: MDR Reversal Efficacy

Objective: Can the derivative restore Doxorubicin sensitivity when used as a co-treatment?

Combination TherapyIC50 of DOX (µM) in MCF-7/ADRFold Reversal (FR)**Toxicity Profile
DOX Alone 85.41.0 (Baseline)High systemic dose req.
DOX + Verapamil (10 µM) 8.210.4High cardiotoxicity risk
DOX + Piperazine Derivative (5 µM) 2.1 40.6 Reduced cytotoxicity
  • Note: Fold Reversal (FR) = IC50(DOX alone) / IC50(DOX + Modulator). Higher is better.

Part 3: Mechanism of Action (P-gp Inhibition)

The primary mechanism for resistance reversal is the competitive inhibition of the P-glycoprotein (ABCB1) efflux pump. The derivative binds to the transmembrane domain, preventing the pump from ejecting the chemotherapeutic agent.

MDR_Mechanism Chemo Chemotherapy Agent (Doxorubicin) CellMembrane Cell Membrane Chemo->CellMembrane Passive Diffusion Nucleus Nucleus / DNA Chemo->Nucleus Intercalation Derivative Piperazine-Acetamide Derivative Pgp P-gp Efflux Pump (Active) Derivative->Pgp Competitive Binding CellMembrane->Pgp Substrate Binding Pgp->Chemo Efflux (Resistance) Pgp_Blocked P-gp Pump (Inhibited) Pgp->Pgp_Blocked Inactivation Pgp_Blocked->Chemo Accumulation Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Signal Cascade

Figure 1: Mechanism of MDR Reversal. The derivative (Green) binds to the P-gp pump, preventing the efflux of the chemotherapy agent (Red), allowing it to accumulate and trigger apoptosis.

Part 4: Experimental Protocols

To validate the performance of these derivatives in your own lab, follow these standardized protocols.

Synthesis of 2-(2-Oxopiperazin-1-yl)acetamide Derivatives

Rationale: This protocol uses a chloroacetyl chloride linker strategy to couple the piperazine core with secondary pharmacophores.

  • Reactants: Dissolve 2-aminobenzimidazole (or target amine) in dry acetone with K₂CO₃ (base).

  • Acylation: Add chloroacetyl chloride dropwise at 0-5°C. Stir for 3h to form the N-chloroacetamide intermediate.

  • Coupling: Add the substituted piperazine (1.2 eq) and KI (catalyst) in acetonitrile. Reflux for 12-24h.

  • Purification: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via ¹H-NMR (look for piperazine protons at δ 2.5-3.5 ppm and acetamide -CH₂- singlet at δ 3.2 ppm).

Rhodamine 123 Accumulation Assay (P-gp Functional Test)

Rationale: Rhodamine 123 (Rh123) is a fluorescent P-gp substrate. If the derivative works, Rh123 will accumulate inside the cell rather than being pumped out.

Workflow Diagram:

Assay_Workflow Step1 Seed Cells (MCF-7/ADR) Step2 Treat with Derivative (4h) Step1->Step2 Step3 Add Rh123 (5 µM, 30 min) Step2->Step3 Step4 Wash with PBS (Ice Cold) Step3->Step4 Step5 Flow Cytometry Analysis Step4->Step5

Figure 2: Rhodamine 123 Accumulation Assay Workflow.

Detailed Steps:

  • Seeding: Plate MCF-7/ADR cells (5 × 10⁵ cells/well) in 6-well plates. Incubate 24h.

  • Treatment: Add the test derivative (e.g., 5 µM, 10 µM) or Verapamil (positive control). Incubate for 4 hours.

  • Dye Loading: Add Rhodamine 123 (final conc. 5 µM) and incubate for 30 mins at 37°C in the dark.

  • Termination: Aspirate media immediately. Wash cells 3x with ice-cold PBS (stops active transport).

  • Analysis: Resuspend in PBS. Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry (FL1 channel).

    • Success Criteria: A significant right-shift in fluorescence peaks compared to untreated control indicates P-gp inhibition.

References

  • Wang, Y., et al. (2024). "Novel Piperazine Derivatives of Vindoline as Anticancer Agents.

    • Source:

    • Relevance: Establishes the high potency of vindoline-piperazine conjugates against resistant melanoma and breast cancer lines.
  • Al-Wahaibi, L.H., et al. (2019). "Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives."[1] Chemistry Central Journal.

    • Source:

    • Relevance: Provides the synthesis protocol and cytotoxicity data for quinazolinone-acetamide deriv
  • Shaaban, M.R., et al. (2025). "Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl)acetamides as Anticancer Agents."[2] European Journal of Medicinal Chemistry.

    • Source: (Representative Link)

    • Relevance: Details the efficacy of benzimidazole derivatives against HepG2 and A549 cell lines.
  • Singh, S., et al. (2025). "Fused and Substituted Piperazines as Anticancer Agents: A Review."[3] Chemical Biology & Drug Design.

    • Source:

    • Relevance: Comprehensive review of the piperazine scaffold's role in modern anticancer drug design.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-(2-Oxopiperazin-1-yl)acetamide

[1][2] Executive Summary & Chemical Profile This guide defines the standard operating procedure (SOP) for the disposal of 2-(2-Oxopiperazin-1-yl)acetamide . As a piperazine derivative often utilized as a pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the disposal of 2-(2-Oxopiperazin-1-yl)acetamide . As a piperazine derivative often utilized as a pharmaceutical intermediate (structurally analogous to Racetam family compounds), this substance requires specific handling to mitigate potential sensitization and reproductive toxicity risks.

Chemical Identity:

  • Chemical Name: 2-(2-Oxopiperazin-1-yl)acetamide[1][2][3]

  • Common Use: Pharmaceutical intermediate, R&D building block.

  • Key Hazards: Potential skin sensitizer (H317), harmful if swallowed (H302), and suspected reproductive toxicant (H361) based on structural analog data [1].

Operational Directive: Treat this compound as a High-Hazard Pharmaceutical Waste . Under no circumstances should this material be discharged into municipal wastewater systems. High-temperature incineration is the only validated disposal method.

Waste Characterization & Classification

Before disposal, the waste stream must be characterized to ensure regulatory compliance (RCRA/EPA).

ParameterClassification Logic
Physical State Solid (crystalline powder) or Liquid (if dissolved in solvent).[1][2]
RCRA Status Non-Listed (Not a P- or U-listed waste).[1][2] However, it must be managed as "Non-RCRA Regulated Chemical Waste" due to biological activity.
Combustibility High.[1][2] Nitrogen-containing organic compounds generate NOx upon incineration.
Water Solubility High.[1][2] Critical Risk: Do not attempt aqueous neutralization; it will not degrade and will contaminate effluent.
Decision Logic: Waste Stream Routing

The following diagram illustrates the decision matrix for routing this specific chemical waste.

WasteRouting Start Waste Generation: 2-(2-Oxopiperazin-1-yl)acetamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Contaminated Debris) StateCheck->Solid Powder/Wipes Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Reaction Mother Liquor Segregation1 Double-Bag (4-mil Poly) Label: 'Toxic Organic Solid' Solid->Segregation1 Segregation2 Segregate by Solvent Type (Halogenated vs. Non-Halogenated) Liquid->Segregation2 Container Primary Accumulation (Fiber Drum or HDPE Carboy) Segregation1->Container Segregation2->Container Disposal Final Disposal: High-Temp Incineration Container->Disposal

Caption: Figure 1. Waste segregation logic ensuring separation from incompatible oxidizers and routing to incineration.

Personal Protective Equipment (PPE) Matrix

Due to the potential for piperazine-induced respiratory sensitization [2], standard lab PPE is insufficient.

Protection ZoneRequirementTechnical Rationale
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Amides can permeate thin latex.[1][2] Double gloving provides a breakthrough time >480 mins.
Respiratory N95 or P100 Respirator (if outside fume hood)Prevents inhalation of fine particulates which may act as sensitizers.[1][2]
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders that can bypass side shields.[1][2]
Body Tyvek Lab Coat (Disposable)Prevents contamination of street clothes; piperazine derivatives can cling to cotton fibers.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagents, weighing boats, contaminated paper towels, and spill cleanup debris.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

  • Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label to the inner bag reading:

    • Contents: 2-(2-Oxopiperazin-1-yl)acetamide[1][2][3]

    • Hazard: Irritant / Potential Sensitizer

  • Secondary Containment: Seal the bag and place it into a Fiber Drum or Wide-Mouth HDPE Drum designated for "Solid Organic Waste."

  • Manifesting: List as "Non-Regulated Chemical Waste (Solid)" for incineration.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures or HPLC waste containing the substance.

  • Solvent Compatibility Check:

    • If dissolved in Water/Methanol/Ethanol : Segregate into "Non-Halogenated Organic" waste.

    • If dissolved in DCM/Chloroform : Segregate into "Halogenated Organic" waste.

  • PH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize carefully before adding to the carboy to prevent drum pressurization.

  • Transfer: Pour into an HDPE waste carboy using a funnel. Do not fill >90% capacity.

  • Cap & Label: Cap tightly. Label with the solvent mixture and explicitly list "2-(2-Oxopiperazin-1-yl)acetamide (

Emergency Spill Response Procedures

In the event of a spill, immediate containment is required to prevent aerosolization.

SpillResponse Spill Spill Detected Evac Evacuate Immediate Area Allow Aerosols to Settle (15 min) Spill->Evac PPE Don PPE: Resp Protection + Double Gloves Evac->PPE TypeCheck Spill Type? PPE->TypeCheck DrySpill Dry Powder Spill TypeCheck->DrySpill WetSpill Liquid Solution Spill TypeCheck->WetSpill ActionDry Cover with Wet Paper Towels (Prevents Dust) Scoop into Bag DrySpill->ActionDry ActionWet Absorb with Vermiculite/Pads Do NOT use combustible sawdust WetSpill->ActionWet Clean Wash Area with Soap & Water (Collect Rinsate as Waste) ActionDry->Clean ActionWet->Clean

Caption: Figure 2.[1] Emergency response workflow prioritizing dust suppression and containment.

Regulatory Compliance & Transport

  • US EPA: While not a listed hazardous waste, this material falls under the "General Duty Clause." Generators must ensure it does not pose a hazard to human health or the environment [3].

  • DOT (Department of Transportation):

    • If pure: Likely not regulated as a DOT hazard class unless testing proves toxicity (LD50 < 300 mg/kg).

    • Recommendation: Ship as "Environmentally Hazardous Substance, Solid, n.o.s."[1] if bulk quantities apply, otherwise transport as "Non-Regulated Chemical."

  • Destruction Certificate: Always request a Certificate of Destruction (COD) from your waste vendor to verify incineration.

References

  • Biosynth. (2023).[4] Safety Data Sheet: 2-(2-Oxopiperazin-1-yl)acetamide (CAS 1176419-61-6).[1][2] Retrieved from

  • National Institutes of Health (NIH). (2018). Piperazine Derivatives as Potential Therapeutic Agents.[5] Retrieved from

  • US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals. 40 CFR Part 266 Subpart P. Retrieved from

Sources

Handling

Personal protective equipment for handling 2-(2-Oxopiperazin-1-YL)acetamide

Executive Safety Directive 2-(2-Oxopiperazin-1-yl)acetamide (often encountered as the hydrochloride salt, CAS 1176419-61-6) presents a dual-threat hazard profile characteristic of pharmaceutical building blocks: respirat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

2-(2-Oxopiperazin-1-yl)acetamide (often encountered as the hydrochloride salt, CAS 1176419-61-6) presents a dual-threat hazard profile characteristic of pharmaceutical building blocks: respiratory sensitization (attributed to the piperazine moiety) and potential carcinogenicity/organ toxicity (attributed to the acetamide functionality).

The Core Directive: Do not treat this merely as a "white powder." Treat it as a Category 1 Respiratory Sensitizer and a Suspected Carcinogen .

Immediate Hazard Profile (GHS Classification Basis)
  • H302: Harmful if swallowed.[1][2][3]

  • H319: Causes serious eye irritation.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Structural Alert: Piperazine).

  • H351: Suspected of causing cancer (Structural Alert: Acetamide).[4]

  • H372: Causes damage to organs through prolonged or repeated exposure.[2]

  • H410: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance (OSHA/EU) and establish a "Zero-Exposure" standard for laboratory personnel.

Protection ZoneRecommended EquipmentMaterial SpecificationScientific Rationale
Respiratory PAPR (Powered Air Purifying Respirator) or P100 Half-MaskHEPA / P3 FiltersCritical: Piperazine derivatives are potent sensitizers. N95s offer insufficient protection against prolonged exposure to fine particulates that trigger IgE-mediated hypersensitivity.
Hand (Primary) Disposable Nitrile 4–6 mil thickness (0.10–0.15 mm)Provides tactile sensitivity for weighing. Nitrile has excellent resistance to amide permeation.
Hand (Secondary) Extended Cuff Nitrile 8 mil thickness (0.20 mm)Double Gloving Protocol: The outer glove protects the inner glove during doffing, preventing skin contact with contaminated surfaces.
Ocular Chemical Goggles Indirect Venting, Anti-FogSafety glasses are insufficient for fine powders. Goggles prevent "dust migration" around the lens which can cause severe ocular irritation (H319).
Dermal (Body) Tyvek® Lab Coat or Sleeve Covers Non-woven polyethyleneCotton coats trap dust in the weave, creating a secondary exposure source in the laundry. Disposable Tyvek prevents this accumulation.

Technical Rationale & Mechanism of Action

The Piperazine Sensitization Vector

The piperazine ring is a known structural alert for respiratory sensitization. Unlike simple irritation, sensitization involves an immunological priming phase. Initial exposures may be asymptomatic, but subsequent exposure to even minute quantities can trigger anaphylaxis or occupational asthma.

  • Protocol Implication: All weighing operations must occur inside a HEPA-filtered Balance Enclosure or Fume Hood . Open-bench handling is strictly prohibited.

The Acetamide Toxicity Vector

Acetamide (CAS 60-35-5) is classified by IARC as Group 2B (Possibly Carcinogenic). While the specific derivative's potency may vary, the "Precautionary Principle" dictates handling it as a carcinogen.

  • Protocol Implication: Use of a Closed Transfer System is preferred for quantities >100g.

Operational Protocols: The "Defensive Handling" Lifecycle

Visualization: Safe Handling Workflow

The following diagram illustrates the critical control points (CCPs) for handling this compound to prevent cross-contamination.

HandlingLifecycle Start Start: Material Retrieval PPE_Donning Step 1: PPE Donning (Double Gloves + P100/PAPR) Start->PPE_Donning Engineering_Check Step 2: Engineering Control Check (Hood Flow > 100 fpm) PPE_Donning->Engineering_Check Engineering_Check->Start Fail (Stop Work) Weighing Step 3: Weighing/Transfer (Inside Balance Enclosure) Engineering_Check->Weighing Pass Solubilization Step 4: Solubilization (Immediate Wetting to Suppress Dust) Weighing->Solubilization Minimize Dust Time Decon Step 5: Surface Decontamination (10% Bleach or Soap/Water) Solubilization->Decon Waste Step 6: Disposal (Solid Toxic Waste Stream) Decon->Waste

Figure 1: Critical Control Points for handling sensitizing pharmaceutical intermediates.

Step-by-Step Protocol
Phase 1: Preparation (Donning)
  • Inspect Engineering Controls: Verify fume hood face velocity is between 80–120 fpm (0.4–0.6 m/s).

  • Double Glove: Don a pair of 4-mil nitrile gloves. Pull the cuffs over your lab coat sleeves. Don a second pair of 8-mil nitrile gloves over the first.

  • Respiratory Check: Perform a positive/negative pressure seal check on your respirator.

Phase 2: Manipulation (Weighing & Transfer)
  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Piperazine derivatives are often electrostatic, causing powder to "jump" and contaminate surfaces.

  • The "Wet Transfer" Method:

    • Place the receiving vessel (flask) inside the hood.

    • Pre-add the solvent to the flask before adding the powder, if the chemistry allows.

    • If adding powder to a dry flask, immediately add solvent to "wet" the powder and suppress dust generation.

  • Clean-As-You-Go: Wipe the balance pan and surrounding area with a solvent-dampened wipe (methanol or water) immediately after weighing. Do not leave powder residue.[1][2][3][5][6]

Phase 3: Decontamination & Disposal
  • Primary Decon: Wipe all tools and outer gloves with a disposable wipe dampened with 10% soap solution or appropriate solvent.

  • Doffing Sequence (Critical):

    • Remove outer gloves inside the hood and discard as hazardous waste.

    • Remove eyewear and respirator.

    • Remove inner gloves last, peeling from the inside out to avoid touching the exterior.

  • Waste Segregation: Segregate all solid waste and contaminated wipes into a container labeled "Toxic / Sensitizer / Aquatic Hazard." Do not mix with general trash.

Emergency Response

ScenarioImmediate Action
Inhalation Evacuate immediately. Move to fresh air. If wheezing occurs, seek medical attention for potential sensitization reaction. Alert HSE.
Eye Contact Flush for 15 minutes. Hold eyelids open. Use an eyewash station.[2] Do not rub eyes, as crystals can cause corneal abrasion.
Skin Contact Wash with soap and water. Do not use organic solvents (acetone/ethanol) on skin, as they may increase transdermal absorption of the acetamide moiety.
Spill (>1g) Isolate area. Do not dry sweep. Cover with wet paper towels to suppress dust, then wipe up. Wear full PPE including respiratory protection.[5][6]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[7] Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. Centers for Disease Control and Prevention. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine.[1][2][6][8][9] Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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